BC-1215
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPQJQQSLMESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-20-8 | |
| Record name | 1507370-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BC-1215, an Fbxo3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cytokine-driven inflammation is a critical pathological component of numerous infectious and immune-related disorders.[1] A key signaling pathway controlling the production of pro-inflammatory cytokines involves the Tumor Necrosis Factor Receptor-Associated Factor (TRAF) family of adaptor proteins.[2] The stability and function of these TRAF proteins are tightly regulated by the ubiquitin-proteasome system. This guide details the mechanism of action of BC-1215, a novel small molecule inhibitor that targets F-box only protein 3 (Fbxo3), a crucial component of an E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound initiates a signaling cascade that leads to the destabilization of TRAF proteins, potently suppressing the release of pro-inflammatory cytokines and demonstrating significant therapeutic potential in preclinical models of severe inflammation.[1][2]
The Fbxo3-Fbxl2-TRAF Signaling Axis
The F-box protein Fbxo3 is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1] In the context of inflammatory signaling, Fbxo3's primary role is to mediate the ubiquitination and subsequent proteasomal degradation of F-box and leucine-rich repeat protein 2 (Fbxl2).[1][2] Fbxl2, in turn, functions as a pan-inhibitor of TRAF proteins.[1] By targeting Fbxl2 for degradation, Fbxo3 ensures the stability of TRAF proteins, allowing them to act as critical intermediaries, relaying signals from cell surface receptors (like Toll-like receptors or TNF receptors) to downstream pathways, such as the NF-κB pathway, which culminates in the transcriptional activation of genes encoding pro-inflammatory cytokines.[1][3]
This compound disrupts this pro-inflammatory cascade at its apex. It is a selective antagonist that was developed to target a unique bacterial-like ApaG molecular signature found within the carboxyl-terminus of Fbxo3.[1][2] By binding to this domain, this compound prevents the interaction between Fbxo3 and its substrate, Fbxl2.[4] This inhibition protects Fbxl2 from SCFFbxo3-catalyzed ubiquitination and degradation, leading to an increase in cellular Fbxl2 levels.[1][4] The elevated levels of Fbxl2 can then effectively mediate the ubiquitination and degradation of TRAF proteins (TRAF1-6), thereby dismantling the signaling scaffold required for robust cytokine production.[1][5] This action ultimately results in a profound decrease in the secretion of a wide array of pro-inflammatory cytokines.[1][6] The inhibition of Fbxo3 by this compound has been shown to be reversible.[1]
Quantitative Efficacy and Potency
This compound demonstrates potent activity both in vitro and in vivo. Its efficacy has been quantified across various assays, highlighting its potential as a therapeutic agent. The key quantitative metrics are summarized below.
| Parameter | Value | Assay Type | Source |
| Maximal Inhibitory Binding | 10⁻⁷ M | Fbxo3-Fbxl2 Binding Assay | [1] |
| IC₅₀ (Fbxl2 Ubiquitination) | ~10⁻⁷ M (~0.1 µM) | In Vitro Ubiquitination | [1][7] |
| IC₅₀ (IL-1β Release) | 0.9 µg/mL | Cell-Based Cytokine Release | [5][6] |
| LC₅₀ (In Vitro) | 87 µg/mL | Cell Viability Assay | [5][6] |
| ID₅₀ (IL-1β, in vivo) | 1.0 mg/kg | Mouse Sepsis Model (LPS) | [1] |
| ID₅₀ (IL-6, in vivo) | 2.5 mg/kg | Mouse Sepsis Model (LPS) | [1] |
| ID₅₀ (TNFα, in vivo) | 1.2 mg/kg | Mouse Sepsis Model (LPS) | [1] |
| Effect on TRAF Half-life | ↓ from 8-12h to 3-4h | Cell-Based Protein Stability | [1] |
Key Experimental Protocols
The mechanism of this compound was elucidated through a series of biochemical and cell-based experiments. The detailed methodologies for these pivotal studies are provided below.
Fbxo3-Fbxl2 Co-Immunoprecipitation Binding Assay
This assay was designed to determine if this compound could physically disrupt the interaction between Fbxo3 and Fbxl2.
-
Cell Lysis and Immunoprecipitation: Fbxo3 protein was immunoprecipitated from HeLa cell lysates utilizing an anti-Fbxo3 antibody.[1] The antibody-protein complexes were captured using Protein A/G beads.[1]
-
Washing: The beads were subjected to extensive washing with a 0.5% Triton X-100-PBS buffer to remove non-specific binding partners.[1]
-
Inhibitor Priming: The Fbxo3-bound beads were primed with this compound across a range of concentrations (10⁻¹¹ to 10⁻⁴ M).[1]
-
Substrate Incubation: Purified Fbxl2 protein was added to the primed beads and incubated overnight to allow for binding.[1]
-
Elution and Detection: Following incubation, the beads were washed again.[7] The F-box protein complexes were then eluted and resolved via SDS-PAGE, followed by immunoblotting to detect the amount of Fbxl2 that co-immunoprecipitated with Fbxo3.[1][7] The quantity of bound Fbxl2 was normalized to the Fbxo3 input.[1]
In Vitro Ubiquitination Assay
This assay directly tested the ability of this compound to inhibit the enzymatic function of the SCFFbxo3 complex.
-
Reaction Mixture: Purified components of the SCFFbxo3 complex were incubated with V5-tagged Fbxl2.[7]
-
Ubiquitination Components: The full complement of ubiquitination reaction components (including ubiquitin, E1, and E2 enzymes) was added to the mixture.[7]
-
Inhibitor Addition: Increasing concentrations of this compound or a vehicle control were included in the reaction.[7]
-
Detection: The reaction products were analyzed by immunoblotting for V5 to detect polyubiquitinated forms of Fbxl2.[7] A reduction in the high molecular weight smear of polyubiquitinated Fbxl2 indicated inhibition.[7]
TRAF Protein Stability Assay
This experiment evaluated the downstream consequences of Fbxo3 inhibition on TRAF protein levels within cells.
-
Cell Treatment: Murine lung epithelial (MLE) cells were treated with this compound at a concentration of 10 µg/ml for 16 hours.[1]
-
Protein Synthesis Arrest: After treatment, the cells were exposed to cycloheximide (CHX), a protein synthesis inhibitor.[1]
-
Time Course Analysis: Cells were harvested at various time points following CHX addition.[1]
-
Quantification: TRAF protein levels were quantified from immunoblots using ImageJ software, and the protein half-lives were calculated.[1] The study found that this compound decreased the half-life of TRAF proteins from 8–12 hours to 3–4 hours without altering their steady-state mRNA levels.[1]
In Vivo Sepsis Model
To confirm its anti-inflammatory activity in a complex biological system, this compound was tested in a mouse model of lipopolysaccharide (LPS)-induced septic shock.
-
Compound Administration: this compound was dissolved and administered to mice at various doses via intraperitoneal (i.p.) injection.[1]
-
LPS Challenge: Ten minutes following this compound administration, mice were challenged with an i.p. injection of E. coli LPS (100 µg).[1]
-
Blood Collection and Analysis: Ninety minutes post-LPS challenge, mice were euthanized, and blood was collected.[1] Plasma levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNFα were assayed to determine the extent of the inflammatory response.[1]
Downstream Consequences and Therapeutic Applications
The direct inhibition of the Fbxo3-Fbxl2 interaction by this compound sets off a cascade of events that culminates in potent anti-inflammatory effects. The primary consequence is the destabilization and degradation of TRAF proteins, which are essential for cytokine gene transcription.[1][6] This leads to a significant reduction in the "cytokine storm" associated with numerous inflammatory conditions.[1]
The therapeutic efficacy of this mechanism has been demonstrated in several preclinical murine models:
-
Sepsis: this compound significantly attenuated the secretion of circulating pro-inflammatory cytokines in a cecal ligation and puncture (CLP) model and an LPS-induced sepsis model.[1][6]
-
Pneumonia: The compound lessened the severity of viral (H1N1) and bacterial (P. aeruginosa) pneumonia, reducing lung infiltrates and lavage cytokine levels.[1][6]
-
Colitis and Edema: this compound was effective in ameliorating DSS-induced colitis and TPA-induced ear edema.[1]
-
Neuropathic Pain: By preventing Fbxo3-dependent Fbxl2 degradation in the spinal cord, this compound was shown to increase TRAF2 ubiquitination and degradation, thereby relieving neuropathic allodynia.[8]
Conclusion
This compound is a highly selective, first-in-class small molecule inhibitor of Fbxo3. Its mechanism of action is centered on preventing the Fbxo3-mediated degradation of Fbxl2, a key negative regulator of TRAF proteins. This leads to the subsequent degradation of TRAFs, disrupting the downstream signaling pathways responsible for producing pro-inflammatory cytokines. With potent activity demonstrated in multiple preclinical models of cytokine-driven diseases, the pharmacological targeting of Fbxo3 with agents like this compound represents a promising and novel strategy for the treatment of a wide array of inflammatory and immune-related disorders.[1][2]
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BC-1215 in Attenuating Inflammatory Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BC-1215, a small molecule inhibitor of F-box protein 3 (Fbxo3), and its function in modulating inflammatory signaling pathways. The document outlines the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, details experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the Fbxo3, a component of the SCF (Skp1-Cul1-F-box protein) E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound initiates a cascade of events that ultimately leads to the downregulation of pro-inflammatory cytokine production.[1][2][3]
The primary mechanism involves the stabilization of F-box/LRR-repeat protein 2 (FBXL2).[4][5] Under normal inflammatory conditions, Fbxo3 mediates the ubiquitination and subsequent proteasomal degradation of FBXL2. This compound disrupts the interaction between Fbxo3 and FBXL2, leading to an accumulation of FBXL2.[5]
Elevated levels of FBXL2, in turn, target key signaling adaptors for ubiquitination and degradation. These targets include TNF receptor-associated factors (TRAFs), specifically TRAF1, TRAF2, TRAF3, TRAF4, TRAF5, and TRAF6, as well as the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3).[1][4][5] The degradation of these proteins disrupts downstream signaling pathways that are critical for the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.
| Parameter | Value | Model System | Reference |
| IC50 for IL-1β release | 0.9 µg/mL | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | [4] |
| In vivo dosage | 100 µg per animal (intraperitoneal injection) | Mouse model of cecal ligation and puncture (CLP)-induced sepsis | [4][6] |
| Effect on circulating cytokines in CLP model | Significantly attenuated CLP-induced secretion of IL-6, TNF, and IL-1β | C57BL/6 mice | [6] |
| Effect on bacterial counts in CLP model | Decreased peritoneal bacterial counts | C57BL/6 mice | [4][6] |
| Effect on TRAF proteins | Decreased TRAF1-6 protein levels in resting and LPS-stimulated PBMCs | Human PBMCs | [4][6] |
| Effect on NLRP3 and pro-IL-1β | Decreased protein levels in LPS-primed THP-1 cells | Human macrophage-like THP-1 cells | [5] |
Experimental Protocols
In Vitro Inhibition of Cytokine Release
Objective: To determine the in vitro efficacy of this compound in inhibiting the release of pro-inflammatory cytokines from human immune cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded at a density of 1.5 x 106 cells/mL and treated with varying concentrations of this compound (0, 0.4, 2, 10, 50 µg/mL) for 16 hours.[1][6]
-
Stimulation: Following treatment with this compound, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 2 µg/mL for 16 hours to induce an inflammatory response.[6]
-
Cytokine Measurement: The cell culture supernatant was collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[6]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Efficacy in a Sepsis Model
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a murine model of sepsis.
Methodology:
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Sepsis Induction: Sepsis was induced by cecal ligation and puncture (CLP). Mice were anesthetized, and a midline laparotomy was performed to expose the cecum. The cecum was ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of fecal matter was extruded to induce polymicrobial peritonitis. Sham-operated animals underwent the same procedure without ligation and puncture.[6]
-
Treatment: Immediately following the CLP procedure, mice were administered a single intraperitoneal (i.p.) injection of this compound (100 µg per animal) or a vehicle control.[4][6]
-
Sample Collection: Six hours after CLP and treatment, mice were euthanized, and blood was collected via cardiac puncture into EDTA-containing tubes. Peritoneal lavage was performed with sterile saline to collect peritoneal fluid.[6]
-
Cytokine Measurement: Plasma was separated from the blood by centrifugation, and the levels of IL-6, TNF, and IL-1β were measured by ELISA.[6]
-
Bacterial Load Determination: Peritoneal fluid was serially diluted and plated on agar plates to determine the number of colony-forming units (CFUs) as a measure of bacterial load.[6]
-
Data Analysis: Statistical analysis was performed to compare cytokine levels and bacterial counts between the this compound-treated group and the vehicle-treated control group.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases. Its targeted inhibition of Fbxo3 and subsequent destabilization of key inflammatory signaling molecules, including TRAFs and NLRP3, provides a specific mechanism for downregulating excessive cytokine production. Preclinical data from both in vitro and in vivo models demonstrate its potent anti-inflammatory activity. Further investigation and development of this compound and other Fbxo3 inhibitors are warranted to explore their full therapeutic potential in various inflammatory and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits ATP-induced IL-1β secretion via the FBXL2-mediated ubiquitination and degradation of not only NLRP3, but also pro-IL-1β in LPS-primed THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
BC-1215: A Potent Modulator of the Ubiquitin-Proteasome System via Fbxo3 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BC-1215, a small molecule inhibitor of the F-box protein 3 (Fbxo3), a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. By targeting Fbxo3, this compound modulates the ubiquitin-proteasome system, leading to significant anti-inflammatory effects. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the ubiquitin-proteasome system and inflammatory pathways.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system plays a pivotal role in maintaining protein homeostasis and controlling a vast array of cellular functions, including signal transduction, cell cycle progression, and immune responses. The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them, marking them for degradation by the 26S proteasome.
The SCF complex is one of the largest families of E3 ubiquitin ligases. The substrate specificity of the SCF complex is conferred by the F-box protein subunit. F-box protein 3 (Fbxo3) has emerged as a key regulator of inflammatory signaling pathways. This compound is a novel, cell-permeable, bis-pyridinyl benzyl ethanediamine that acts as a potent and specific inhibitor of Fbxo3. By inhibiting Fbxo3, this compound disrupts the degradation of specific target proteins, thereby modulating downstream signaling cascades, particularly those involved in inflammation.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the activity of Fbxo3.[1] The primary mechanism involves the stabilization of F-box and leucine-rich repeat protein 2 (Fbxl2), a known substrate of Fbxo3.[2]
Under normal physiological conditions, Fbxo3, as part of the SCF complex, ubiquitinates Fbxl2, targeting it for proteasomal degradation. This compound binds to Fbxo3, preventing the ubiquitination of Fbxl2.[1][2] This leads to the accumulation of Fbxl2. Elevated levels of Fbxl2, which also functions as a substrate receptor for an SCF complex, then lead to the ubiquitination and subsequent degradation of TNF receptor-associated factors (TRAFs), particularly TRAF6.[2] The degradation of TRAF proteins disrupts downstream signaling pathways that are crucial for the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[3]
Furthermore, emerging evidence suggests that Fbxo3 may also regulate the stability of Homeodomain-Interacting Protein Kinase 2 (HIPK2) through the ubiquitin-proteasome system. This compound has been shown to reverse the Fbxo3-mediated reduction of HIPK2 protein levels, suggesting another potential avenue through which this compound modulates cellular signaling.[4]
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Process | Value | Reference |
| IC₅₀ (estimated) | SCFFbxo3 catalyzed Fbxl2 ubiquitination | 10⁻⁷ M | [1][2] |
| Maximal Inhibitory Binding | Fbxo3-Fbxl2 Interaction | 10⁻⁷ M | [1][2] |
Table 2: Cell-Based Activity of this compound
| Parameter | Assay | Value | Reference |
| IC₅₀ | IL-1β release | 0.9 µg/mL | [3] |
| LC₅₀ | IL-1β release | 87 µg/mL | [3] |
Signaling Pathways and Experimental Workflows
The this compound-Mediated Fbxo3/Fbxl2/TRAF Signaling Pathway
The following diagram illustrates the core signaling pathway modulated by this compound. In the absence of this compound, Fbxo3 promotes the degradation of Fbxl2, leading to stable TRAF levels and subsequent inflammatory cytokine production. This compound inhibits Fbxo3, leading to the stabilization of Fbxl2, which in turn promotes the degradation of TRAFs and suppresses inflammation.
Caption: this compound inhibits Fbxo3, stabilizing Fbxl2 and promoting TRAF degradation.
Proposed Regulation of HIPK2 by Fbxo3 and this compound
This diagram illustrates the proposed mechanism by which Fbxo3 regulates HIPK2 stability and how this compound may interfere with this process.
Caption: this compound may stabilize HIPK2 by inhibiting Fbxo3-mediated degradation.
Experimental Workflow: In Vitro Ubiquitination Assay
The following diagram outlines the key steps in an in vitro ubiquitination assay used to assess the effect of this compound on Fbxo3-mediated Fbxl2 ubiquitination.
Caption: Workflow for in vitro assessment of this compound's effect on ubiquitination.
Detailed Experimental Protocols
In Vitro Fbxo3-Fbxl2 Binding Assay
This assay assesses the ability of this compound to inhibit the interaction between Fbxo3 and Fbxl2.
-
Immunoprecipitation of Fbxo3:
-
Lyse HeLa cells and immunoprecipitate Fbxo3 protein using an anti-Fbxo3 antibody.
-
Capture the antibody-protein complexes with Protein A/G beads.
-
Wash the beads extensively with a buffer containing 0.5% Triton X-100 in PBS.[1]
-
-
Incubation with this compound:
-
Prime the Fbxo3-bound beads with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M) or a vehicle control.[1]
-
-
Binding to Fbxl2:
-
Incubate the primed beads with purified Fbxl2 protein overnight.[1]
-
Wash the beads to remove unbound Fbxl2.
-
-
Analysis:
-
Elute the F-box protein complexes from the beads.
-
Resolve the eluates by SDS-PAGE.
-
Perform immunoblotting using an anti-Fbxl2 antibody to detect bound Fbxl2.
-
Quantify the amount of bound Fbxl2 and normalize to the Fbxo3 input.[1]
-
In Vitro Ubiquitination Assay
This assay directly measures the effect of this compound on the ubiquitination of Fbxl2 by the SCF-Fbxo3 complex.
-
Reaction Setup:
-
In a reaction tube, combine the following components:
-
Purified SCF-Fbxo3 complex components.
-
V5-tagged Fbxl2 as the substrate.
-
E1 activating enzyme.
-
E2 conjugating enzyme.
-
Ubiquitin.
-
ATP.[1]
-
-
Add increasing concentrations of this compound or a vehicle control to the reaction mixtures.
-
-
Incubation:
-
Incubate the reaction mixtures to allow for the ubiquitination reaction to proceed.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2, which will appear as a high-molecular-weight smear or ladder.[1]
-
Cellular TRAF Protein Immunoblotting
This protocol is used to determine the effect of this compound on the levels of TRAF proteins in cells.
-
Cell Culture and Treatment:
-
Culture murine lung epithelial (MLE) cells or other suitable cell lines.
-
Treat the cells with varying concentrations of this compound or a control compound (e.g., benzathine) for a specified period (e.g., 16 hours).[1]
-
-
Cell Lysis:
-
Collect the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for TRAF1-6, Fbxl2, Fbxo3, and a loading control (e.g., actin).[1]
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cytokine Release Assay
This assay measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend the PBMCs at a concentration of 1.5 x 10⁶ cells/mL in a suitable culture medium.[3]
-
-
Cell Treatment:
-
In a culture plate, treat the PBMCs with a stimulant such as lipopolysaccharide (LPS) (e.g., 2 µg/mL) to induce cytokine production.[3]
-
Co-treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 16-18 hours).[3]
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of various cytokines (e.g., IL-1β, TNF-α, etc.) in the supernatant using a human cytokine array or a specific ELISA kit.[3]
-
Conclusion
This compound represents a promising small molecule inhibitor that targets the ubiquitin-proteasome system through a specific and well-defined mechanism involving the inhibition of Fbxo3. By stabilizing Fbxl2 and promoting the degradation of TRAF proteins, this compound effectively downregulates the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other Fbxo3 inhibitors in the context of inflammatory diseases and other pathologies where the Fbxo3-TRAF axis plays a critical role. The exploration of its effects on other potential substrates like HIPK2 may open up new avenues for its application.
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BC-1215: A Technical Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BC-1215 is a novel small molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By targeting Fbxo3, this compound modulates a critical inflammatory signaling pathway, leading to the suppression of cytokine production. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational framework.
Discovery of this compound
The discovery of this compound originated from a targeted effort to identify small molecule inhibitors of Fbxo3. Initial screening of a library of 6,507 approved or experimental drugs identified benzathine as a potential backbone structure capable of interacting with the ApaG domain of Fbxo3[1]. This led to the synthesis and evaluation of forty distinct benzathine analogs.
Computational docking studies and in vitro screening for the half-maximal inhibitory concentration (IC50) of IL-1β release and the half-maximal lethal concentration (LC50) were conducted to identify lead candidates. This compound emerged as a promising candidate due to its favorable bioactivity and a high therapeutic index[1].
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the Fbxo3-Fbxl2-TRAF signaling axis. Under normal inflammatory conditions, Fbxo3 targets another F-box protein, Fbxl2, for ubiquitination and subsequent proteasomal degradation. The degradation of Fbxl2 leads to the stabilization of TNF receptor-associated factors (TRAFs), which are key adaptors in inflammatory signaling pathways, resulting in increased production of pro-inflammatory cytokines[2][3].
This compound competitively inhibits the function of Fbxo3, preventing the degradation of Fbxl2. The resulting accumulation of Fbxl2 enhances the ubiquitination and degradation of TRAF proteins (TRAF1-6), thereby downregulating the inflammatory cascade and reducing cytokine secretion[1][2].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the Fbxo3-Fbxl2-TRAF signaling pathway.
Quantitative Preclinical Data
This compound has demonstrated significant efficacy in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (IL-1β release) | 0.9 µg/mL | Human PBMC | [1][4][5] |
| LC50 | 87-90 µg/mL | Human PBMC | [1][4] |
| Therapeutic Index (TI) | 100 | Human PBMC | [1] |
| Maximal Inhibitory Binding | 10⁻⁷ M | In vitro pull-down assay | [1] |
| IC50 (Fbxl2 Ubiquitination) | ~10⁻⁷ M | In vitro ubiquitination assay | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Dosage | Outcome | Reference |
| Cecal Ligation and Puncture (Sepsis) | 100 µ g/mouse (i.p.) | Significantly attenuated circulating pro-inflammatory cytokines (IL-6, TNF, IL-1β) and reduced peritoneal bacterial counts. | [5] |
| P. aeruginosa Pneumonia | 100 µ g/mouse (i.p.) | Substantially reduced the severity of cell infiltration in the lung. | [6] |
| DSS-induced Colitis | Not specified | Significantly reduced IL-1β and TNFα levels in colon tissues and reduced colonic tissue injury. | [7] |
| Cerebral Ischemia/Reperfusion Injury | Not specified | Downregulated inflammatory cytokines in HT22 cells. | [8] |
Experimental Protocols
In Vitro Inhibition of Fbxo3-Fbxl2 Interaction
This protocol describes the immunoprecipitation assay used to assess the inhibitory effect of this compound on the interaction between Fbxo3 and Fbxl2.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro Fbxo3-Fbxl2 interaction assay.
Methodology:
-
Immunoprecipitation of Fbxo3:
-
Lyse Hela cells to obtain total protein lysate.
-
Immunoprecipitate Fbxo3 protein from the lysate using an anti-Fbxo3 antibody.
-
Capture the antibody-protein complexes with Protein A/G beads.[1]
-
-
Washing:
-
Extensively wash the beads with a suitable buffer (e.g., 0.5% Triton X-100 in PBS) to remove non-specific binding.[1]
-
-
Inhibition with this compound:
-
Incubate the Fbxo3-bound beads with varying concentrations of this compound (ranging from 10⁻¹¹ to 10⁻⁴ M).[1]
-
-
Fbxl2 Interaction:
-
Add purified Fbxl2 protein to the bead suspension and incubate overnight to allow for interaction with the bead-bound Fbxo3.[1]
-
-
Final Washes and Elution:
-
Wash the beads again to remove unbound Fbxl2.
-
Elute the protein complexes from the beads.[1]
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE and perform immunoblotting to detect the amount of Fbxl2 that co-immunoprecipitated with Fbxo3.[1]
-
In Vitro Ubiquitination Assay
This assay evaluates the ability of this compound to inhibit the SCF-Fbxo3 catalyzed ubiquitination of Fbxl2.
Methodology:
-
Reaction Mixture Preparation:
-
Combine purified SCF-Fbxo3 complex components, V5-tagged Fbxl2, and the full complement of ubiquitination reaction components (including ubiquitin, E1 and E2 enzymes, and ATP).
-
-
Inhibition with this compound:
-
Add increasing concentrations of this compound or a vehicle control to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
-
-
Analysis:
-
Stop the reaction and analyze the samples by SDS-PAGE and immunoblotting with an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2.[1]
-
Cellular Assays for TRAF Protein Stability
This protocol details the investigation of this compound's effect on the stability of TRAF proteins in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture murine lung epithelial (MLE) cells under standard conditions.
-
Treat the cells with this compound (e.g., 10 µg/mL) for 16 hours.[1]
-
-
Protein Synthesis Inhibition:
-
Add cycloheximide (CHX) to the culture medium to inhibit new protein synthesis.
-
-
Time Course Collection:
-
Collect cell lysates at various time points after the addition of CHX.
-
-
Analysis:
-
Perform immunoblotting on the cell lysates to determine the levels of TRAF1-6 proteins at each time point.
-
Quantify the protein bands and calculate the half-life of each TRAF protein in the presence and absence of this compound.[1]
-
Conclusion
This compound is a potent and selective inhibitor of Fbxo3 with a well-defined mechanism of action that involves the stabilization of Fbxl2 and subsequent degradation of TRAF proteins. Preclinical studies have demonstrated its significant anti-inflammatory properties in a variety of in vitro and in vivo models of inflammatory diseases. The data presented in this technical guide underscore the potential of this compound as a therapeutic candidate for cytokine-driven inflammatory disorders. Further development and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. Fbxo3 Inhibitor, this compound | 1507370-20-8 [sigmaaldrich.com]
- 7. US20160235747A1 - Fbxo3 inhibitors - Google Patents [patents.google.com]
- 8. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury [mdpi.com]
BC-1215: A Novel Fbxo3 Inhibitor for the Attenuation of Cytokine Storm
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cytokine Release Syndrome (CRS), or "cytokine storm," is a life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines. This hyper-inflammatory state can lead to widespread tissue damage, multi-organ failure, and death. BC-1215, a small molecule inhibitor of F-box protein 3 (Fbxo3), has emerged as a promising therapeutic candidate for mitigating cytokine storms. By targeting the Fbxo3-TRAF (TNF receptor-associated factor) signaling axis, this compound effectively downregulates the production of a broad spectrum of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cytokine production, and detailed experimental protocols for its evaluation.
Introduction
The F-box protein Fbxo3 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in the regulation of inflammatory signaling pathways by targeting inhibitory proteins for degradation. Specifically, Fbxo3 mediates the ubiquitination and subsequent degradation of Fbxl2, a negative regulator of the TRAF family of proteins. The TRAF proteins are critical adaptors in signaling cascades initiated by various immune receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs), which are key drivers of cytokine production. By inhibiting Fbxo3, this compound stabilizes Fbxl2, leading to the destabilization and degradation of TRAF proteins, thereby disrupting the downstream signaling that leads to cytokine gene expression.
Mechanism of Action: The Fbxo3-TRAF Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the Fbxo3-mediated degradation of TRAF proteins. The canonical pathway leading to cytokine production upon stimulation with a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS) involves the activation of TRAF-dependent signaling cascades. This compound disrupts this process through the following steps:
-
Inhibition of Fbxo3: this compound directly inhibits the activity of the Fbxo3 E3 ubiquitin ligase.
-
Stabilization of Fbxl2: The inhibition of Fbxo3 prevents the ubiquitination and degradation of its substrate, Fbxl2.
-
Destabilization of TRAF Proteins: The stabilized Fbxl2, in turn, promotes the degradation of TRAF proteins (TRAF1-6).[1]
-
Inhibition of Downstream Signaling: The reduction in TRAF protein levels impairs the downstream signaling pathways, including the activation of NF-κB and AP-1 transcription factors.
-
Suppression of Cytokine Production: The attenuated activation of these transcription factors leads to a significant reduction in the expression and secretion of a wide array of pro-inflammatory cytokines.
Quantitative Effects on Cytokine Production
Preclinical studies have demonstrated the potent ability of this compound to suppress the release of a broad array of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). The following table summarizes the inhibitory effects of this compound on a panel of Th1 cytokines.[1]
| Cytokine | Function | Effect of this compound (10 µg/ml) |
| G-CSF | Stimulates production of granulocytes | Remarkable Suppression |
| GM-CSF | Stimulates production of granulocytes and monocytes | Remarkable Suppression |
| GROα | Chemoattractant for neutrophils | Remarkable Suppression |
| I-309 | Chemoattractant for monocytes | Remarkable Suppression |
| IL-1α | Pro-inflammatory cytokine | Remarkable Suppression |
| IL-1β | Potent pro-inflammatory cytokine | Remarkable Suppression |
| IL-1ra | Anti-inflammatory, IL-1 receptor antagonist | Remarkable Suppression |
| IL-6 | Key pro-inflammatory cytokine in CRS | Remarkable Suppression |
| IL-12 | Promotes Th1 cell differentiation | Remarkable Suppression |
| IL-23 | Promotes Th17 cell development | Remarkable Suppression |
| MIP-1α | Chemoattractant for monocytes and other immune cells | Remarkable Suppression |
| MIP-1β | Chemoattractant for monocytes and other immune cells | Remarkable Suppression |
| TNFα | Major pro-inflammatory cytokine | Remarkable Suppression |
Data derived from in vitro studies on LPS-stimulated human PBMCs treated for 16 hours.[1]
Experimental Protocols
In Vitro Inhibition of LPS-Induced Cytokine Release from Human PBMCs
This protocol describes a representative in vitro experiment to evaluate the efficacy of this compound in suppressing cytokine production from human PBMCs.
4.1.1. Materials
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS for PBMC isolation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cytokine measurement assay kits (e.g., ELISA or multiplex bead array)
4.1.2. Methodology
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Following the pre-treatment, stimulate the cells with LPS (e.g., 2 µg/mL) to induce cytokine release.
-
Incubation: Incubate the plates for 16-18 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Analysis: Measure the concentrations of various cytokines in the supernatants using appropriate assay kits (e.g., ELISA for individual cytokines or a multiplex bead array for a panel of cytokines).
Conclusion
This compound represents a novel and targeted approach to the management of cytokine storm. Its mechanism of action, centered on the inhibition of the Fbxo3-TRAF signaling axis, allows for the broad-spectrum suppression of key pro-inflammatory cytokines. The preclinical data strongly support its potential as a therapeutic agent for various inflammatory conditions characterized by excessive cytokine release. Further investigation in clinical settings is warranted to fully elucidate the therapeutic utility of this promising Fbxo3 inhibitor.
References
The Role of Fbxo3 in Innate Immunity and its Pharmacological Inhibition by BC-1215: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Innate immunity relies on a precisely controlled signaling cascade to mount an effective defense against pathogens. A critical control point in this cascade is the regulation of Tumor Necrosis Factor Receptor-Associated Factor (TRAF) proteins, which are key adaptors in pro-inflammatory signaling. This technical guide details the role of the F-box protein Fbxo3 as a potent positive regulator of this pathway. Fbxo3, a component of the SCF E3 ubiquitin ligase complex, targets the TRAF-inhibitory protein Fbxl2 for proteasomal degradation. This action stabilizes TRAF proteins, leading to amplified cytokine secretion and contributing to the excessive inflammation seen in conditions like sepsis and viral pneumonia. We further explore the mechanism and preclinical efficacy of BC-1215, a first-in-class small molecule inhibitor that selectively targets the Fbxo3-Fbxl2 interaction, thereby restoring TRAF degradation and attenuating cytokine-driven inflammation. This document provides an in-depth overview of the signaling axis, quantitative data on this compound, and detailed experimental protocols for its study.
Introduction to the Fbxo3 Signaling Axis in Innate Immunity
The innate immune system's response to infection or tissue injury is characterized by the rapid production of pro-inflammatory cytokines. This response is tightly regulated to eliminate threats without causing excessive damage to the host. Central to this regulation are the TRAF proteins (TRAF1-6), a family of signaling adaptors that link cell surface receptors, such as Toll-like receptors (TLRs), to downstream kinase cascades that activate transcription factors like NF-κB.[1][2]
The abundance and stability of TRAF proteins are controlled by the ubiquitin-proteasome system. Recent discoveries have identified a critical regulatory pathway involving two competing F-box proteins:
-
Fbxl2 (F-box and leucine-rich repeat protein 2): This protein is a component of an SCF E3 ligase complex that functions as a sentinel inhibitor of inflammation.[1][2] Fbxl2 acts as a pan-reactive repressor by mediating the polyubiquitination and subsequent proteasomal degradation of TRAF1-6, thereby dampening the inflammatory signal.[1]
-
Fbxo3 (F-box only protein 3): This protein is also a substrate-recognition component of an SCF E3 ligase complex.[3] However, Fbxo3 acts as a pro-inflammatory mediator. Its primary substrate in this context is Fbxl2.[1][4] By targeting Fbxl2 for ubiquitination and degradation, Fbxo3 effectively removes the "brake" on TRAF signaling, leading to TRAF protein accumulation and a potent stimulation of cytokine secretion.[1][2] This can contribute to a dangerous "cytokine storm" in severe inflammatory conditions.[5]
The interaction between Fbxo3 and its substrate Fbxl2 is mediated by a conserved, 125-amino acid bacterial-like ApaG domain at the C-terminus of Fbxo3.[1][6] Deletion of this domain abrogates the ability of Fbxo3 to bind and ubiquitinate Fbxl2, highlighting its critical function and making it an attractive target for pharmacological intervention.[1][7]
The Fbxo3-Fbxl2-TRAF Signaling Pathway
The interplay between Fbxo3 and Fbxl2 creates a hierarchical E3 ligase cascade that dictates the intensity of the innate immune response. Under basal conditions, Fbxl2 actively ubiquitinates TRAF proteins, marking them for degradation and maintaining immune homeostasis. Upon an inflammatory stimulus (e.g., lipopolysaccharide [LPS]), Fbxo3 is engaged, leading to the degradation of Fbxl2.[3] This relieves the inhibition on TRAF proteins, allowing them to accumulate and amplify the signaling cascade that results in robust transcription and secretion of pro-inflammatory cytokines.
This compound: A Selective Fbxo3 Inhibitor
This compound is a cell-permeable, bis-pyridinylbenzylethanamine compound identified as a selective and reversible inhibitor of Fbxo3.[8] It was developed by specifically targeting the unique ApaG domain of Fbxo3, which is essential for its interaction with Fbxl2.[1]
Mechanism of Action: this compound competitively binds to the ApaG domain of Fbxo3, physically disrupting its ability to recognize and bind to Fbxl2.[1] This inhibition prevents the SCF-Fbxo3 complex from catalyzing the ubiquitination of Fbxl2.[1] As a result:
-
Fbxl2 is stabilized: Cellular levels of the anti-inflammatory Fbxl2 protein are restored.
-
TRAF degradation resumes: The stabilized Fbxl2 resumes its function of ubiquitinating TRAF proteins (TRAF1-6).[8][9]
-
Inflammation is suppressed: The resulting decrease in TRAF protein levels leads to a potent downregulation of the downstream signaling cascade and a significant reduction in the secretion of pro-inflammatory cytokines.[4]
Quantitative Data and Preclinical Efficacy
This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models. Its efficacy is characterized by its ability to inhibit cytokine release at low concentrations and reduce inflammation in various disease models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Assay System | Description | Citation |
| IC₅₀ | ~10⁻⁷ M (~0.04 µg/mL) | In vitro ubiquitination assay | Concentration required to inhibit SCF-Fbxo3-catalyzed Fbxl2 ubiquitination by 50%. | [1] |
| IC₅₀ | 0.9 µg/mL | IL-1β release from human PBMCs | Concentration required to inhibit LPS-induced IL-1β release by 50%. | [9] |
| LC₅₀ | 87 µg/mL | IL-1β release from human PBMCs | Concentration causing 50% lethality in the context of IL-1β release assay. | [9] |
| Effective Concentration | 5 to 127 µM | Human U937, PBMC, murine MLE cells | Range of concentrations shown to effectively reduce cellular TRAF protein levels over 16-18 hours. |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Disease Model | Administration | Dose | Key Outcomes | Citation |
| Sepsis (CLP) | Intraperitoneal (i.p.) | 100 µ g/mouse | Significantly attenuated secretion of circulating pro-inflammatory cytokines; decreased bacterial counts. | [8] |
| Viral Pneumonia (H1N1) | Intraperitoneal (i.p.) | Not specified | Lessened the severity of lung injury and inflammation. | [1][4] |
| Colitis (DSS-induced) | Intraperitoneal (i.p.) | Not specified | Ameliorated disease severity. | [1][4] |
| Neuropathic Pain (SNL) | Intrathecal | 100 nM | Reversed allodynia by preventing Fbxl2 ubiquitination and subsequent TRAF2 de-ubiquitination. | [10][11][12] |
Key Experimental Protocols
The following protocols are foundational for investigating the Fbxo3-Fbxl2 axis and the effects of inhibitors like this compound.
Fbxo3-Fbxl2 Co-Immunoprecipitation (Co-IP) Assay
This assay validates the physical interaction between Fbxo3 and Fbxl2 and tests the ability of an inhibitor to disrupt it.
-
Lysate Preparation: Lyse HeLa cells (or another suitable cell line) in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Fbxo3 antibody overnight at 4°C. Add Protein A/G magnetic beads or agarose resin for 1-2 hours to capture the antibody-Fbxo3 complex.[1]
-
Washing: Pellet the beads and wash extensively (e.g., 3-5 times) with a wash buffer (e.g., 0.5% Triton X-100 in PBS) to remove non-specific binders.[1]
-
Inhibitor Incubation: Resuspend the Fbxo3-bound beads and incubate with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M) or vehicle control for 1 hour at 4°C.[1]
-
Substrate Binding: Add purified Fbxl2 protein to the bead slurry and incubate overnight at 4°C to allow for binding to Fbxo3.[1]
-
Final Washes & Elution: Wash the beads again to remove unbound Fbxl2. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Fbxl2 antibody to detect the amount of Fbxl2 that was pulled down. Normalize to the amount of immunoprecipitated Fbxo3.[1]
In Vitro Ubiquitination Assay
This cell-free assay directly measures the E3 ligase activity of the SCF-Fbxo3 complex towards Fbxl2.
-
Component Assembly: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, and an ATP-regenerating system in ubiquitination buffer.[1]
-
E3 Ligase & Substrate: Add the purified SCF-Fbxo3 complex and the V5-tagged Fbxl2 substrate.[1]
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound (e.g., up to 10⁻⁵ M) or vehicle to the reaction mixture.[1]
-
Reaction: Incubate the mixture at 30-37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Termination & Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blot using an anti-V5 antibody. Polyubiquitination of Fbxl2 will appear as a high-molecular-weight smear or laddering pattern.[1]
Cellular Cytokine Suppression Assay
This assay measures the functional downstream effect of Fbxo3 inhibition in primary immune cells.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13] Resuspend cells in complete RPMI 1640 medium.
-
Plating & Treatment: Plate the PBMCs in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) to induce a pro-inflammatory response.[9]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]
- 7. Crystal structure and interaction studies of the human FBxo3 ApaG domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade | Journal of Neuroscience [jneurosci.org]
- 11. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fbxo3-Dependent Fbxl2 Ubiquitination Mediates Neuropathic Allodynia through the TRAF2/TNIK/GluR1 Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
The Fbxo3 Inhibitor BC-1215: A Novel Regulator of TRAF Protein Stability
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant role of the small molecule BC-1215 as a potent inhibitor of F-box protein 3 (Fbxo3), a critical component of the ubiquitin E3 ligase complex. Through its targeted action, this compound has been demonstrated to modulate inflammatory signaling pathways by inducing the destabilization of Tumor Necrosis Factor Receptor (TNFR)-Associated Factor (TRAF) proteins, specifically TRAF1 through TRAF6. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on TRAF protein stability, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound functions as an inhibitor of Fbxo3, which is a key substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex is responsible for targeting specific proteins for ubiquitination and subsequent proteasomal degradation. By inhibiting Fbxo3, this compound disrupts the normal ubiquitination process, leading to the destabilization and degradation of TRAF proteins. This, in turn, attenuates downstream inflammatory signaling cascades.[1]
Impact on TRAF Protein Stability: Quantitative Data
The inhibitory effect of this compound on Fbxo3 leads to a measurable decrease in the stability of several TRAF family proteins. The following table summarizes the key quantitative findings from in vitro studies:
| Target | Metric | Value | Cell Type | Condition |
| IL-1β Release | IC50 | 0.9 µg/mL | Cell-free assay | N/A |
| IL-1β Release | LC50 | 87 µg/mL | Cell-free assay | N/A |
| TRAF1-6 Proteins | Stability | Destabilized | Murine lung epithelial (MLE) cells | 16-hour treatment with this compound |
| TRAF Proteins | Stability | Destabilized | Human Peripheral Blood Mononuclear Cells (PBMCs) | 18-hour co-treatment with LPS and this compound |
Experimental Protocols
The following section details the methodologies employed in key experiments to determine the effect of this compound on TRAF protein stability.
Immunoblotting for TRAF Protein Levels in Murine Lung Epithelial (MLE) Cells
-
Cell Culture and Treatment: Murine lung epithelial (MLE) cells were cultured under standard conditions. Cells were then treated with varying concentrations of this compound or a vehicle control (benzathine) for a duration of 16 hours.
-
Cell Lysis and Protein Quantification: Following treatment, cells were collected and lysed to extract total cellular proteins. The concentration of the extracted proteins was determined using a standard protein assay.
-
Immunoblotting: Equal amounts of protein from each treatment group were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was then probed with primary antibodies specific for TRAF1, TRAF2, TRAF3, TRAF4, TRAF5, TRAF6, Fbxl2, Fbxo3, and actin (as a loading control). Subsequently, the membrane was incubated with appropriate secondary antibodies conjugated to a detectable marker.
-
Data Analysis: The protein bands were visualized, and their intensity was quantified to determine the relative levels of each TRAF protein, Fbxo3, and Fbxl2 in response to this compound treatment compared to the control.[1]
Assessment of TRAF Protein Levels in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood. The cells were then treated with either a vehicle control or 2 µg/ml of Lipopolysaccharide (LPS) for 18 hours. A subset of the LPS-treated cells was also co-treated with a dose-dependent range of this compound (up to 10 µg/ml).
-
Cell Processing and Immunoblotting: After the 18-hour incubation period, the cells were collected and processed for immunoblotting as described in the previous protocol to assess the levels of various TRAF proteins.[1]
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the logical flow of the experimental design.
References
Understanding the Binding Affinity of BC-1215 to Fbxo3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of BC-1215, a selective inhibitor of F-box protein 3 (Fbxo3). The information presented herein is intended to support research and development efforts in inflammation and other Fbxo3-mediated pathologies.
Quantitative Assessment of this compound Inhibition
This compound has been characterized as a potent inhibitor of Fbxo3, a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex. Its inhibitory activity has been quantified through various functional assays, providing insights into its efficacy in cellular and in vitro systems.
| Parameter | Value | Assay Type | Source |
| IC50 for IL-1β Release | 0.9 µg/mL | Cell-based cytokine release assay | [1][2] |
| IC50 for Fbxl2 Ubiquitination | 10⁻⁷ M (estimated) | In vitro ubiquitination assay | [1][3] |
| Maximal Inhibitory Binding | 10⁻⁷ M | In vitro protein-protein interaction assay | [1][3] |
Mechanism of Action: The Fbxo3-TRAF Signaling Axis
This compound exerts its anti-inflammatory effects by targeting the Fbxo3-mediated degradation of F-box and leucine-rich repeat protein 2 (Fbxl2). Fbxl2 is a negative regulator of Tumor Necrosis Factor Receptor-Associated Factors (TRAFs), which are key signaling adaptors in pro-inflammatory pathways. By inhibiting Fbxo3, this compound stabilizes Fbxl2, leading to the subsequent ubiquitination and degradation of TRAF proteins, thereby dampening the inflammatory response.[1][2][4]
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on BC-1215 Toxicity and Off-Target Effects: An In-depth Technical Guide
Disclaimer: Initial research has revealed that the designation "BC-1215" is associated with at least two distinct chemical entities: ACY-1215 (Ricolinostat), a selective histone deacetylase 6 (HDAC6) inhibitor, and a small molecule inhibitor of F-box protein 3 (FBXO3). This guide will address the available preliminary toxicity and off-target data for both compounds to ensure comprehensive coverage for researchers.
Introduction
This technical guide provides a detailed overview of the preliminary toxicity and off-target effects of two compounds referred to in scientific literature and commercial databases as this compound. The intended audience for this document includes researchers, scientists, and drug development professionals. The guide is structured to present quantitative data in a clear, tabular format, provide detailed experimental methodologies for key assays, and visualize complex biological pathways and experimental workflows.
Part 1: ACY-1215 (Ricolinostat) - A Selective HDAC6 Inhibitor
ACY-1215, also known as Ricolinostat, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action and safety profile have been evaluated in various preclinical and clinical settings, primarily in the context of cancer therapy.
Quantitative Toxicity and Off-Target Data
The following tables summarize the in vitro efficacy and selectivity of ACY-1215.
Table 1: In Vitro Selectivity of ACY-1215 Against HDAC Isoforms
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5 | - |
| HDAC1 | 58 | >10-fold |
| HDAC2 | 48 | >10-fold |
| HDAC3 | 51 | >10-fold |
| HDAC8 | 100 | >20-fold |
| HDAC4, 5, 7, 9, 11 | >1000 | >200-fold |
| Sirtuin 1, 2 | >1000 | >200-fold |
Data compiled from multiple sources.[1][2][3]
Table 2: Cytotoxicity of ACY-1215 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Multiple Myeloma (MM.1S, RPMI8226) | Multiple Myeloma | 2-8 | 48 |
| WSU-NHL | Follicular Lymphoma | 1.97 | 48 |
| Hut-78 | Cutaneous T-cell Lymphoma | 1.51 | 48 |
| Granta-519 | Mantle Cell Lymphoma | 20-64 | 48-72 |
| T-cells (PHA-stimulated PBMCs) | Normal Cells | 2.5 | 48 |
Data compiled from multiple sources.[1][2][4][5]
Experimental Protocols
This protocol is for determining the in vitro inhibitory activity of a compound against various HDAC isoforms.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine.[2][3]
-
Compound Dilution: Dissolve ACY-1215 in DMSO and perform serial dilutions in assay buffer to achieve 6-fold the final desired concentration.[2][3]
-
Enzyme Preparation: Dilute HDAC enzymes to 1.5-fold of the final concentration in assay buffer.[2][3]
-
Substrate Solution: Prepare a solution of a fluorogenic HDAC substrate (e.g., FTS for HDAC1/2/3/6 or MAZ-1675 for HDAC4/5/7/8/9) at 6-fold the final concentration, with 0.3 µM trypsin. The substrate concentration should be equal to its Michaelis constant (Km) for the respective enzyme.[2][3]
-
-
Assay Procedure :
-
Pre-incubate the diluted HDAC enzyme with the diluted compound for 10 minutes at room temperature.[2][3]
-
Initiate the enzymatic reaction by adding the substrate/trypsin mix to the enzyme/compound mixture.
-
Immediately place the plate in a microplate reader and monitor the fluorescence increase (release of 7-amino-4-methoxy-coumarin) over 30 minutes.[2][3]
-
-
Data Analysis :
-
Calculate the linear rate of the reaction.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
This protocol is for assessing the cytotoxic effects of a compound on cultured cell lines.[6][7][8][9][10]
-
Cell Plating :
-
Compound Treatment :
-
MTT Addition and Incubation :
-
Formazan Solubilization and Measurement :
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Caption: ACY-1215 inhibits HDAC6, affecting downstream signaling pathways.
Caption: A generalized workflow for in vitro toxicity screening.
Part 2: this compound - An F-box Protein 3 (FBXO3) Inhibitor
This this compound is a small molecule inhibitor targeting F-box protein 3 (FBXO3), a component of the SCF ubiquitin E3 ligase complex. Its primary characterized activity is in the modulation of inflammatory responses.
Quantitative Toxicity and Off-Target Data
The following table summarizes the available data on the in vitro activity of the FBXO3 inhibitor this compound.
Table 3: In Vitro Activity of FBXO3 Inhibitor this compound
| Parameter | Value | Assay Context |
| IC50 for IL-1β release | 0.9 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| LC50 | 87 µg/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IC50 for FBXO3-catalyzed Fbxl2 ubiquitination | ~10⁻⁷ M | In vitro ubiquitination assay |
Data compiled from multiple sources.[11][12][13][14][15][16]
Experimental Protocols
This protocol is for assessing the ability of a compound to inhibit the ubiquitination of a substrate by an E3 ligase complex in vitro.
-
Reagent Preparation :
-
Purified SCF-FBXO3 complex components.
-
V5-tagged Fbxl2 substrate protein.
-
Ubiquitination reaction components (E1, E2, ubiquitin, ATP).
-
This compound serially diluted in an appropriate vehicle (e.g., DMSO).
-
-
Assay Procedure :
-
Combine the purified SCF-FBXO3 complex, V5-Fbxl2, and the full complement of ubiquitination reaction components.
-
Add increasing concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
-
Analysis :
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-V5 antibody to detect polyubiquitinated forms of Fbxl2.
-
Quantify the levels of ubiquitinated Fbxl2 as a function of this compound concentration to determine the IC50.[16]
-
This protocol is for detecting DNA damage in individual cells.[17][18][19][20][21]
-
Cell Preparation and Embedding :
-
Treat cells with various concentrations of this compound for a defined period. Include positive and negative controls.
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C.
-
-
Lysis :
-
Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.[20]
-
-
Alkaline Unwinding and Electrophoresis :
-
Neutralization and Staining :
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis :
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FBXO3, thereby reducing inflammation.
Caption: A typical workflow for preclinical toxicology studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. 21stcenturypathology.com [21stcenturypathology.com]
- 21. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Selective HDAC6 Inhibition in Sepsis: A Technical Overview of ACY-1215
Disclaimer: There is no publicly available scientific literature on a compound designated "BC-1215" in the context of sepsis. This technical guide will focus on the selective Histone Deacetylase 6 (HDAC6) inhibitor ACY-1215 (Ricolinostat) , a compound with a similar numerical designation, and its potential as a therapeutic for sepsis. As no direct preclinical or clinical studies of ACY-1215 in sepsis have been identified, this document will present evidence from a closely related selective HDAC6 inhibitor, Tubastatin A, in a preclinical sepsis model, and detail the known anti-inflammatory mechanisms of ACY-1215 that are relevant to the pathophysiology of sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology is characterized by a "cytokine storm," a massive release of pro-inflammatory mediators that leads to systemic inflammation, endothelial dysfunction, coagulopathy, and ultimately, multiple organ failure. Despite advances in supportive care, sepsis remains a leading cause of mortality in intensive care units worldwide, highlighting the urgent need for novel therapeutic strategies.
One promising avenue of research is the modulation of the host immune response through epigenetic mechanisms. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity has been implicated in various inflammatory and autoimmune diseases. Selective inhibition of specific HDAC isoforms offers the potential for a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors.
This whitepaper will explore the therapeutic potential of selective HDAC6 inhibition in sepsis, with a focus on ACY-1215. We will present preclinical data from a relevant animal model using a similar compound, detail the molecular mechanisms of action, and provide insights into the experimental methodologies employed in these critical studies.
Preclinical Evidence for Selective HDAC6 Inhibition in Sepsis
While direct studies on ACY-1215 in sepsis are not available, preclinical investigations using the selective HDAC6 inhibitor Tubastatin A in a cecal ligation and puncture (CLP) mouse model of sepsis provide compelling evidence for the therapeutic potential of this drug class.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Tubastatin A in a murine CLP sepsis model.
Table 1: Survival Outcomes
| Treatment Group | Survival Rate (Day 10) | p-value |
| CLP + Vehicle (DMSO) | 0% | < 0.05 |
| CLP + Tubastatin A | 50% | < 0.05 |
Table 2: Systemic and Local Cytokine Levels at 24 hours post-CLP
| Cytokine | CLP + Vehicle (pg/mL) | CLP + Tubastatin A (pg/mL) | p-value |
| Plasma | |||
| TNF-α | ~150 | ~50 | < 0.05 |
| IL-6 | ~12,000 | ~4,000 | < 0.05 |
| IL-10 | ~800 | ~300 | < 0.05 |
| Peritoneal Fluid | |||
| TNF-α | ~2,000 | ~500 | < 0.05 |
| IL-6 | ~25,000 | ~10,000 | < 0.05 |
| IL-10 | ~1,000 | ~400 | < 0.05 |
Table 3: Bacterial Clearance and Organ Injury at 48 hours post-CLP
| Parameter | CLP + Vehicle | CLP + Tubastatin A | p-value |
| Blood Bacterial Load (CFU/mL) | ~10,000 | ~1,000 | < 0.05 |
| Serum ALT (U/L) | ~800 | ~300 | < 0.05 |
| Serum AST (U/L) | ~1,200 | ~500 | < 0.05 |
Mechanism of Action of Selective HDAC6 Inhibition in Sepsis
The therapeutic effects of selective HDAC6 inhibition in sepsis are believed to be multifactorial, targeting key aspects of the dysregulated host response. ACY-1215, as a selective HDAC6 inhibitor, is known to modulate several inflammatory signaling pathways that are central to the pathogenesis of sepsis.
Modulation of Key Inflammatory Signaling Pathways
-
Toll-Like Receptor 4 (TLR4) Signaling: TLR4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Studies have shown that ACY-1215 can mitigate LPS-induced inflammation by inhibiting the TLR4-MAPK/NF-κB pathway.[1][2]
-
NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including bacterial toxins, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. ACY-1215 has been shown to reduce the activation of the NLRP3 inflammasome.[1]
Experimental Workflow for Investigating ACY-1215 in an LPS-induced Inflammation Model
Signaling Pathway of ACY-1215 in Modulating LPS-induced Inflammation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the preclinical evaluation of selective HDAC6 inhibitors in sepsis models.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the pathophysiology of human sepsis originating from a perforated bowel.
-
Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, ensuring bowel continuity is maintained. The ligated cecum is punctured once or twice with a 21-gauge needle. A small amount of fecal matter is extruded to induce peritonitis.
-
Closure and Resuscitation: The abdominal incision is closed in two layers. The animals receive subcutaneous administration of 1 mL of sterile saline for fluid resuscitation.
-
Sham Control: Sham-operated animals undergo the same surgical procedure, but the cecum is neither ligated nor punctured.
-
Drug Administration: Tubastatin A (or vehicle) is administered intraperitoneally at a specified dose (e.g., 1 mg/kg) one hour after the CLP procedure.
-
Monitoring: Animals are monitored for survival over a period of 10 days. For mechanistic studies, animals are euthanized at specified time points (e.g., 24 or 48 hours) for the collection of blood and peritoneal fluid for cytokine analysis and bacterial load determination.
Measurement of Cytokine Levels
Cytokine concentrations in plasma and peritoneal lavage fluid are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-10, according to the manufacturer's instructions.
Bacterial Load Determination
Blood samples are serially diluted in sterile saline and plated on tryptic soy agar plates. The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is counted to determine the bacterial load.
Assessment of Organ Injury
Liver injury is assessed by measuring the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard biochemical assays.
Conclusion and Future Directions
The preclinical data from the selective HDAC6 inhibitor Tubastatin A in a robust model of sepsis, combined with the known anti-inflammatory mechanisms of ACY-1215, strongly suggest that selective HDAC6 inhibition is a promising therapeutic strategy for sepsis. By attenuating the cytokine storm, improving bacterial clearance, and reducing organ damage, compounds like ACY-1215 have the potential to address the multifaceted pathophysiology of this devastating condition.
Future research should focus on directly evaluating ACY-1215 in preclinical models of sepsis to confirm its efficacy and further elucidate its mechanism of action. Moreover, the development of biomarkers to identify patient populations most likely to benefit from this targeted therapy will be crucial for the successful clinical translation of selective HDAC6 inhibitors for the treatment of sepsis. The favorable safety profile of ACY-1215 observed in clinical trials for other indications further supports its potential for repurposing in the context of this critical unmet medical need.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of ACY-1215 in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-1215 (Ricolinostat) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[2][3] Its substrates include α-tubulin, a key component of the cytoskeleton, and the chaperone protein HSP90.[2][4] Through its enzymatic activity, HDAC6 is involved in regulating cell migration, protein quality control, and immune responses.[2] In the context of the immune system, HDAC6 has been shown to modulate the function of T lymphocytes, including cytotoxic T cells and regulatory T cells (Tregs).[2][4]
These application notes provide a detailed in vitro protocol for studying the effects of ACY-1215 on human Peripheral Blood Mononuclear Cells (PBMCs). The provided methodologies will enable researchers to assess the impact of ACY-1215 on T-cell proliferation, activation, and cytokine production.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of ACY-1215.
| Parameter | Cell Type | Value | Assay | Reference |
| IC50 (HDAC6) | Enzyme Assay | 5 nM | Enzymatic Assay | [1] |
| IC50 (HDAC1) | Enzyme Assay | 58 nM | Enzymatic Assay | [1] |
| IC50 (HDAC2) | Enzyme Assay | 48 nM | Enzymatic Assay | [1] |
| IC50 (HDAC3) | Enzyme Assay | 51 nM | Enzymatic Assay | [1] |
| IC50 (Viability) | Lymphoma Cell Lines | 1.51 - 8.65 µM (48h) | MTT Assay | [5] |
| IC50 (Viability) | Multiple Myeloma Cell Lines | 2 - 8 µM (48h) | MTT Assay | [1] |
Table 1: In Vitro Inhibitory Activity of ACY-1215.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Apoptosis | Lymphoma Cell Lines | ACY-1215 (dose-dependent) | Increased apoptosis | [5] |
| α-tubulin acetylation | Lymphoma Cell Lines | ACY-1215 | Increased acetylation | [5] |
| T-cell Killing | Co-culture with Colorectal Cancer Cells | ACY-1215 (2.5, 5.0 µM) | Enhanced T-cell killing of tumor cells | [6] |
| Granzyme B & IFN-γ Secretion | Cytotoxic T-cells in co-culture | ACY-1215 (2.5, 5.0, 10.0 µM) | Increased secretion | [6] |
| PD-L1 Expression | Colorectal Cancer Cells (IFN-γ stimulated) | ACY-1215 (2.5, 5.0 µM) | Dose-dependent inhibition | [7] |
| STAT1 Phosphorylation | Colorectal Cancer Cells (IFN-γ stimulated) | ACY-1215 | Decreased phosphorylation | [7] |
| STAT1 Acetylation | Colorectal Cancer Cells | ACY-1215 | Increased acetylation | [7] |
Table 2: Cellular Effects of ACY-1215 in In Vitro Models.
Experimental Protocols
Protocol 1: Isolation and Culture of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers should be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using Trypan Blue.
-
Resuspend the cells to the desired concentration for downstream assays. For general culture, a concentration of 1 x 10^6 cells/mL is recommended.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to stimulation, with and without ACY-1215 treatment.
Materials:
-
Isolated human PBMCs
-
CFSE dye
-
PBS with 0.1% BSA
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
ACY-1215 stock solution (in DMSO)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.
-
Add 50 µL of medium containing the desired concentration of ACY-1215 or vehicle control (DMSO).
-
Add 50 µL of medium containing the T-cell activator. Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol outlines the procedure for assessing the expression of T-cell activation markers.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
ACY-1215 stock solution (in DMSO)
-
96-well U-bottom plates
-
Fluorescently labeled antibodies against: CD3, CD4, CD8, CD25, CD69
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium in a 24-well plate.
-
Add the desired concentration of ACY-1215 or vehicle control.
-
Add the T-cell activator.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer and analyze the expression of CD25 and CD69 on CD4+ and CD8+ T-cell populations.
Protocol 4: Intracellular Cytokine Staining
This protocol describes the detection of intracellular cytokine production in T-cells.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
ACY-1215 stock solution (in DMSO)
-
Fluorescently labeled antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies for intracellular cytokines (e.g., IFN-γ, IL-4, IL-10)
-
Flow cytometer
Procedure:
-
Culture PBMCs with T-cell activators and ACY-1215 or vehicle control for 4-6 hours.
-
For the last 4 hours of culture, add a protein transport inhibitor to the wells.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization buffer.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-10) for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD4+ and CD8+ T-cells producing each cytokine.
Signaling Pathway
ACY-1215, as a selective HDAC6 inhibitor, primarily acts in the cytoplasm. Its immunomodulatory effects are mediated through the acetylation of non-histone proteins, which in turn influences downstream signaling pathways in T-cells.
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 regulates the dynamics of lytic granules in cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-1215 in a Murine Lung Epithelial Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1215 is a small molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3] In the context of murine lung epithelial cells, Fbxo3 plays a critical role in regulating inflammatory signaling pathways. It mediates the degradation of the inhibitory protein Fbxl2, which in turn leads to the stabilization of TRAF (TNF receptor-associated factor) proteins.[1] This stabilization promotes inflammatory responses. By inhibiting Fbxo3, this compound prevents the degradation of Fbxl2, leading to the subsequent destabilization of TRAF proteins and a reduction in inflammatory signaling.[1] These application notes provide detailed protocols for the use of this compound in a murine lung epithelial (MLE) cell line to study its effects on cell viability and the Fbxo3-TRAF signaling axis.
Data Presentation
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/Cell Type | Reference |
| Mechanism of Action | Inhibition of F-box protein 3 (Fbxo3) | --- | [1][2][3] |
| IC50 (IL-1β release) | 0.9 µg/mL | Not specified | [2] |
| LC50 (IL-1β release) | 87 µg/mL | Not specified | [2] |
| In Vitro Ubiquitination IC50 | ~10⁻⁷ M | Cell-free assay | |
| Maximal Inhibitory Binding | 10⁻⁷ M | Cell-free assay | |
| In Vivo Murine Oral LD50 (predicted) | ~1.135 g/kg | Mouse | [4] |
Table 2: Effect of this compound on TRAF Protein Half-Life in MLE Cells
| Treatment | TRAF Protein | Half-Life (hours) | Reference |
| Vehicle (control) | TRAF1-6 | 8 - 12 | [4] |
| This compound (10 µg/mL for 16h) | TRAF1-6 | 3 - 4 | [4] |
Experimental Protocols
Cell Culture of Murine Lung Epithelial (MLE) Cells
This protocol outlines the standard procedure for culturing the MLE-12 cell line, a commonly used murine lung epithelial cell line.
Materials:
-
MLE-12 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture MLE-12 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cytotoxicity Assay using MTT
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity in MLE cells.
Materials:
-
MLE cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed MLE cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of TRAF Proteins
This protocol describes how to assess the effect of this compound on the protein levels of TRAFs in MLE cells.
Materials:
-
MLE cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAF proteins (e.g., TRAF1-6) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MLE cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.4, 2, 10, 50 µg/mL) for a specified time (e.g., 16 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
References
- 1. Targeting F-Box Protein Fbxo3 Attenuates Lung Injury Induced by Ischemia-Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting F-Box Protein Fbxo3 Attenuates Lung Injury Induced by Ischemia-Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting TRAF Protein Levels Following ACY-1215 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor (TNF) Associated Factors (TRAFs) are a family of adapter proteins crucial in regulating inflammatory and immune responses.[1] This protein family, which includes seven members (TRAF1-7), acts as a signaling hub for various receptors, including the TNF receptor superfamily, Toll-like receptors (TLRs), and cytokine receptors.[1] TRAF proteins are pivotal in activating downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Given their central role in cellular processes, TRAF proteins are significant targets in drug development for various diseases, including cancer and inflammatory disorders.
ACY-1215 (Ricolinostat) is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family that primarily acts in the cytoplasm, where it modulates protein trafficking and degradation pathways. Notably, HDAC6 inhibition has been shown to impact the NF-κB signaling pathway, a key downstream effector of TRAF protein activity.[2][3][4][5] Therefore, investigating the effects of ACY-1215 on TRAF protein levels can provide valuable insights into its mechanism of action and therapeutic potential.
This document provides a detailed protocol for utilizing Western blotting to quantify the protein levels of various TRAF family members in cell cultures following treatment with ACY-1215.
Signaling Pathway Overview
ACY-1215, by inhibiting HDAC6, can influence the NF-κB signaling pathway, which is intricately linked with TRAF protein function. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of intervention by an HDAC6 inhibitor. TRAF proteins, particularly TRAF2, TRAF5, and TRAF6, are key mediators in the activation of the IKK complex, which leads to the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: TRAF-mediated NF-κB signaling and potential modulation by ACY-1215.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing TRAF protein levels after ACY-1215 treatment.
Caption: Experimental workflow for Western blot analysis of TRAF proteins.
Experimental Protocols
Cell Culture and Treatment with ACY-1215
-
Cell Seeding: Plate the desired cell line (e.g., human lymphoma cell lines) in appropriate cell culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
ACY-1215 Preparation: Prepare a stock solution of ACY-1215 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of ACY-1215 (e.g., 0, 1, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest ACY-1215 concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Extraction
This protocol is for adherent cells. For suspension cells, pellet the cells by centrifugation before lysis.
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.[6] Use an appropriate volume to ensure complete cell coverage (e.g., 100-200 µL for a 6-well plate well).
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate on ice for 10-15 seconds.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysate using a standard protein assay method, such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein quantification results, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Ensure that all samples have the same final concentration.
-
Denaturation: Boil the protein samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Loading: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also, load a pre-stained protein ladder to monitor the protein separation and estimate the molecular weight of the target proteins.
-
Electrophoresis: Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, pre-soak in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry transfer systems). Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer: Transfer the proteins from the gel to the membrane by applying an electrical current. The transfer time and voltage will depend on the transfer system and the size of the proteins.
Blocking
-
Blocking Solution: After transfer, rinse the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubation: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11] This step prevents non-specific binding of the antibodies to the membrane.
Antibody Incubation
-
Primary Antibody Incubation: Dilute the primary antibody specific for the TRAF protein of interest (e.g., anti-TRAF1, anti-TRAF2, etc.) in the blocking solution at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in the blocking solution according to the manufacturer's instructions and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Imaging
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Detection: Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities for each TRAF protein and a loading control (e.g., GAPDH or β-actin) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target TRAF protein to the intensity of the corresponding loading control band for each sample.
-
Data Presentation: Present the quantitative data in tables and graphs to compare the relative protein levels between the different treatment groups.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format.
Table 1: Recommended Primary Antibodies for TRAF Protein Detection
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| TRAF1 | Rabbit | Cell Signaling Technology | #4715 | 1:1000 |
| TRAF2 | Rabbit | Cell Signaling Technology | #4712 | 1:1000 |
| TRAF3 | Rabbit | Novatein Biosciences | - | Manufacturer's recommendation |
| TRAF5 | Rabbit | Novatein Biosciences | - | Manufacturer's recommendation |
| TRAF6 | Rabbit | Thermo Fisher Scientific | PA5-29622 | 1:1000-1:10000 |
| GAPDH (Loading Control) | Rabbit | Cell Signaling Technology | #2118 | 1:1000 |
| β-actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Table 2: Example of Quantitative Data Summary for TRAF Protein Levels
| Treatment Group | TRAF Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | TRAF2 | 1.00 ± 0.05 | 1.0 |
| ACY-1215 (1 µM) | TRAF2 | 0.85 ± 0.04 | 0.85 |
| ACY-1215 (5 µM) | TRAF2 | 0.62 ± 0.06 | 0.62 |
| ACY-1215 (10 µM) | TRAF2 | 0.41 ± 0.03 | 0.41 |
| Control (Vehicle) | TRAF6 | 1.00 ± 0.07 | 1.0 |
| ACY-1215 (1 µM) | TRAF6 | 0.95 ± 0.05 | 0.95 |
| ACY-1215 (5 µM) | TRAF6 | 0.78 ± 0.08 | 0.78 |
| ACY-1215 (10 µM) | TRAF6 | 0.55 ± 0.06 | 0.55 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This document provides a comprehensive protocol for the detection and quantification of TRAF protein levels using Western blotting following treatment with the HDAC6 inhibitor ACY-1215. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, contributing to a better understanding of the molecular mechanisms of ACY-1215 and its potential impact on TRAF-mediated signaling pathways. The provided templates for data presentation and visualization tools are intended to facilitate clear and effective communication of experimental findings.
References
- 1. Targeting signaling factors for degradation, an emerging mechanism for TRAF functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear HDAC6 inhibits invasion by suppressing NF-κB/MMP2 and is inversely correlated with metastasis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOD2‐mediated HDAC6/NF‐κb signalling pathway regulates ferroptosis induced by extracellular histone H3 in acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Histone Deacetylase 6 Inhibitor CKD-506 Inhibits NF-κB Signaling in Intestinal Epithelial Cells and Macrophages and Ameliorates Acute and Chronic Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. fortislife.com [fortislife.com]
Application Note: BC-1215-Mediated IL-1β Release Assay in Human PBMCs
Abstract
This application note provides a detailed protocol for measuring Interleukin-1 beta (IL-1β) release from human peripheral blood mononuclear cells (PBMCs) upon stimulation with the novel immunostimulatory agent, BC-1215. The protocol outlines the isolation of PBMCs, cell culture, stimulation with this compound, and subsequent quantification of secreted IL-1β using a sandwich enzyme-linked immunosorbent assay (ELISA). This assay is a critical tool for researchers and drug development professionals investigating inflammatory responses and the mechanisms of action of potential immunomodulatory compounds.
Introduction
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the innate immune response.[1][2][3] It is produced by various immune cells, primarily monocytes and macrophages, in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][4][5] The production and secretion of IL-1β are tightly regulated processes. Initially, an inactive precursor, pro-IL-1β, is synthesized and accumulates in the cytoplasm.[1][3][5] A second signal, often involving the activation of the NLRP3 inflammasome, a multi-protein complex, leads to the activation of caspase-1.[4][6][7] Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted from the cell.[3][5]
Dysregulated IL-1β production is implicated in a wide range of inflammatory and autoimmune diseases.[2][4] Therefore, understanding how novel compounds like this compound modulate IL-1β release is crucial for therapeutic development. This application note describes a robust and reproducible method to quantify this compound-induced IL-1β secretion from human PBMCs.
Materials and Methods
Reagents and Materials
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound (hypothetical immunostimulatory agent)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates, flat-bottom
-
Centrifuge tubes (15 mL and 50 mL)
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocol
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the cells to a new centrifuge tube and wash by adding at least 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
2. Cell Seeding and Priming
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).
-
For priming, add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to the designated wells.
-
Incubate the plate for 3 hours in a humidified incubator at 37°C and 5% CO2.
3. Stimulation with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and further dilute it in complete RPMI 1640 medium to create a range of working concentrations.
-
Following the priming step, add 10 µL of the this compound working solutions to the appropriate wells. Include a vehicle control (solvent only).
-
For a positive control for inflammasome activation, add ATP to a final concentration of 2 mM.[8]
-
The final volume in each well should be 120 µL.
-
Incubate the plate for an additional 21 hours (for a total of 24 hours of stimulation).
4. Sample Collection
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants from each well without disturbing the cell pellet.
-
Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[9][10]
5. Quantification of IL-1β by ELISA
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available Human IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-human IL-1β antibody.
-
Incubation to allow IL-1β to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated anti-human IL-1β antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
Measuring the absorbance at 450 nm using a microplate reader.
-
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The quantitative data from the IL-1β ELISA should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Mean IL-1β (pg/mL) | Standard Deviation |
| Unstimulated Control | - | 15.2 | 3.1 |
| LPS only (Priming) | 1 µg/mL | 55.8 | 8.9 |
| LPS + ATP (Positive Control) | 1 µg/mL + 2 mM | 850.4 | 75.6 |
| LPS + Vehicle Control | 1 µg/mL + 0.1% DMSO | 60.1 | 10.2 |
| LPS + this compound | 1 µg/mL + 1 µM | 250.7 | 22.5 |
| LPS + this compound | 1 µg/mL + 10 µM | 675.3 | 61.8 |
| LPS + this compound | 1 µg/mL + 100 µM | 910.9 | 85.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-mediated IL-1β release assay.
IL-1β Signaling Pathway
Caption: Simplified signaling pathway of IL-1β production and release.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the immunostimulatory potential of the hypothetical compound this compound by measuring IL-1β release from human PBMCs. The described assay is a valuable tool for screening and characterizing compounds that modulate the innate immune system. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying biological mechanisms. Researchers can adapt this protocol to investigate other stimuli and inhibitors of the IL-1β pathway.
References
- 1. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of interleukin-1beta release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
BC-1215 solubility and preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of BC-1215 for use in cell culture experiments. This compound is a potent inhibitor of F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions by antagonizing the Fbxo3-TRAF (TNF receptor-associated factor) signaling pathway, leading to the destabilization of TRAF proteins and subsequent reduction in pro-inflammatory cytokine release.[1][2][3][4]
This compound Properties and Solubility
A comprehensive understanding of this compound's physical and chemical properties is crucial for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₆N₄ | [3] |
| Molecular Weight | 394.51 g/mol | [1][3] |
| CAS Number | 1507370-20-8 | [3] |
| Mechanism of Action | Inhibitor of F-box protein 3 (Fbxo3) | [1][2][4] |
| Primary Target | Fbxo3-TRAF activation pathway | [1][3] |
Solubility Data
This compound exhibits high solubility in organic solvents but is insoluble in water.[1][3] This necessitates the use of a solvent like Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for cell culture applications.
| Solvent | Solubility | Notes | Source |
| DMSO | 79 mg/mL (200.24 mM) | Sonication is recommended to aid dissolution. | [1][3][5] |
| Ethanol | 79 mg/mL (200.24 mM) | [1][3] | |
| Water | Insoluble | [1][3] | |
| In Vivo Formulation | 1 mg/mL (2.53 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Requires sequential addition of solvents and sonication. | [5] |
Protocols for Cell Culture Experiments
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.945 mg of this compound (Molecular Weight = 394.51).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO. For a 10 mM stock from 3.945 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to a year).[5]
-
Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
-
Sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. Published studies have used concentrations ranging from 0.4 µg/mL to 50 µg/mL.[2]
-
Calculate Dilutions:
-
It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically ≤ 0.1% to 0.5%.[6]
-
First, prepare an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. This helps to minimize the risk of precipitation when adding the compound directly to a large volume of aqueous medium.
-
Example for a final concentration of 10 µg/mL:
-
Convert µg/mL to Molarity: (10 µg/mL) / (394.51 g/mol ) = 25.35 µM
-
Prepare a 1:100 intermediate dilution of the 10 mM stock in medium (e.g., 2 µL of 10 mM stock + 198 µL of medium = 100 µM).
-
Add the required volume of the intermediate dilution to your cell culture vessel. For a final concentration of 10 µM in 1 mL of medium, you would add 100 µL of the 100 µM intermediate solution.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired duration. Incubation times of 16 to 24 hours have been reported in the literature.[1][2][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the E3 ubiquitin ligase Fbxo3. This prevents the ubiquitination and subsequent degradation of TRAF (TNF receptor-associated factor) proteins. The destabilization of TRAFs disrupts downstream signaling pathways that lead to the production of pro-inflammatory cytokines like IL-1β.[1][3][4]
Caption: Mechanism of this compound action on the Fbxo3-TRAF pathway.
Experimental Workflow for Cell Culture
The following diagram illustrates a typical workflow for preparing this compound and treating cells in culture.
Caption: Workflow for preparing this compound and treating cell cultures.
References
Experimental Design for Studying BC-1215 in Acute Lung Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure.[1][2] A key driver of this pathology is a "cytokine storm," an excessive release of pro-inflammatory mediators.[3] BC-1215 is a novel small molecule inhibitor of F-box protein 3 (Fbxo3), a component of the E3 ubiquitin ligase complex.[4][5][6][7] By targeting Fbxo3, this compound disrupts the TRAF (TNF receptor-associated factor) signaling pathway, leading to the destabilization of TRAF proteins and a subsequent reduction in the production of inflammatory cytokines.[1][4][5] This mechanism of action suggests that this compound holds therapeutic potential for mitigating the hyper-inflammation characteristic of ALI.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in both in vivo and in vitro models of acute lung injury. The protocols detailed below are designed to enable researchers to assess the efficacy of this compound in attenuating lung inflammation and injury, and to investigate its underlying molecular mechanisms.
Mechanism of Action: this compound Signaling Pathway
This compound acts by inhibiting Fbxo3, which in turn prevents the ubiquitination and subsequent degradation of Fbxl2. Increased levels of Fbxl2 lead to the degradation of TRAF proteins (TRAF1-6), thereby inhibiting downstream inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.
In Vivo Experimental Design: Murine Models of ALI
Two well-established murine models are proposed to evaluate the in vivo efficacy of this compound: lipopolysaccharide (LPS)-induced ALI and cecal ligation and puncture (CLP)-induced septic ALI.
Experimental Workflow
Protocol 1: LPS-Induced Acute Lung Injury
This model mimics ALI induced by bacterial endotoxin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Anesthetize mice via intraperitoneal (i.p.) injection.
-
Intratracheally instill 5 mg/kg of LPS dissolved in 50 µL of sterile saline.[8] Control mice receive 50 µL of sterile saline.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control 1 hour prior to or concurrently with LPS instillation. A dose-response study is recommended to determine the optimal dose.
-
Euthanize mice 24-48 hours post-LPS administration for sample collection.[9]
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis and ALI
This model replicates the polymicrobial infection and systemic inflammation of sepsis, a common cause of ARDS.[10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Needles (e.g., 22-gauge)
-
This compound
-
Sterile saline
-
Anesthetics and analgesics
Procedure:
-
Anesthetize mice and perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve (approximately 50-75% of the cecum).[11]
-
Puncture the ligated cecum once or twice with a 22-gauge needle.[12]
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control at the time of surgery.
-
Provide fluid resuscitation with pre-warmed sterile saline subcutaneously.[10]
-
Euthanize mice 24-48 hours post-CLP for sample collection.
In Vivo Data Presentation
Table 1: Effects of this compound on BALF Cellularity and Protein Leakage in LPS-Induced ALI
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^4) | Total Protein (µg/mL) |
| Saline + Vehicle | ||||
| LPS + Vehicle | ||||
| LPS + this compound (low dose) | ||||
| LPS + this compound (high dose) |
Table 2: Effects of this compound on Pro-inflammatory Cytokines in BALF and Serum
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| BALF | |||
| Saline + Vehicle | |||
| LPS + Vehicle | |||
| LPS + this compound | |||
| Serum | |||
| Sham + Vehicle | |||
| CLP + Vehicle | |||
| CLP + this compound |
In Vitro Experimental Design: Lung Epithelial Cell Model
This model allows for the direct assessment of this compound's effects on lung epithelial cells under inflammatory conditions.
Experimental Workflow
Protocol 3: In Vitro LPS-Induced Inflammation in A549 Cells
Materials:
-
A549 human lung adenocarcinoma cell line
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
LPS from E. coli O55:B5
-
This compound
-
DMSO (vehicle for this compound)
-
PBS
Procedure:
-
Seed A549 cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or vehicle (DMSO) for 1-2 hours.[1]
-
Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.
-
Following incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction.
In Vitro Data Presentation
Table 3: Effects of this compound on Cytokine Secretion from LPS-Stimulated A549 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | |||
| LPS + Vehicle | |||
| LPS + this compound (0.1 µg/mL) | |||
| LPS + this compound (1 µg/mL) | |||
| LPS + this compound (10 µg/mL) |
Table 4: Effects of this compound on Fbxo3-TRAF Pathway Proteins in A549 Cells
| Treatment Group | Fbxo3 (relative expression) | Fbxl2 (relative expression) | TRAF6 (relative expression) | p-NF-κB p65 (relative expression) |
| Control | ||||
| LPS + Vehicle | ||||
| LPS + this compound |
Analytical Methods and Protocols
Protocol 4: Bronchoalveolar Lavage (BAL)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Make a small incision in the trachea and insert a catheter.
-
Secure the catheter with a suture.
-
Instill 0.8-1.0 mL of ice-cold, sterile PBS into the lungs and gently aspirate.[13][14]
-
Repeat the lavage 2-3 times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Use the supernatant for total protein and cytokine analysis.
-
Resuspend the cell pellet for total and differential cell counts.
Protocol 5: Lung Histology and Injury Scoring
Procedure:
-
Perfuse the lungs with PBS and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin and cut 4-5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for lung injury by a blinded observer based on:
-
Alveolar congestion
-
Hemorrhage
-
Infiltration of neutrophils into the interstitial and alveolar spaces
-
Alveolar septal thickening
-
Hyaline membrane formation
-
Table 5: Lung Injury Scoring Criteria
| Feature | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Neutrophil Infiltration | Absent | Few | Moderate | Dense |
| Septal Thickening | Normal | <2x normal | 2-4x normal | >4x normal |
| Edema/Congestion | Absent | Mild | Moderate | Severe |
| Hyaline Membranes | Absent | Rare | Moderate | Widespread |
Protocol 6: Cytokine Measurement by ELISA
Procedure:
-
Use commercially available ELISA kits for mouse or human TNF-α, IL-6, and IL-1β.[15][16][17][18]
-
Follow the manufacturer's instructions to measure cytokine concentrations in BALF, serum, or cell culture supernatants.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 7: Western Blotting
Procedure:
-
Homogenize lung tissue or lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[19]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Fbxo3, Fbxl2, TRAF1-6, phospho-NF-κB p65, and a loading control (e.g., β-actin or GAPDH).[19][20]
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density using densitometry software.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound as a potential therapeutic for acute lung injury. By utilizing both in vivo and in vitro models, researchers can comprehensively evaluate the efficacy of this compound in attenuating inflammation and lung damage, and further elucidate its mechanism of action. The systematic approach to data collection and presentation will facilitate the clear interpretation of results and support the advancement of this compound in the drug development pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an In Vitro Model of SARS-CoV-Induced Acute Lung Injury for Studying New Therapeutic Approaches | MDPI [mdpi.com]
- 4. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 7. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Cecal Ligation and Puncture and Intranasal Infection Dual Model of Sepsis-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. tandfonline.com [tandfonline.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 18. cusabio.com [cusabio.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Targeting F-Box Protein Fbxo3 Attenuates Lung Injury Induced by Ischemia-Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with BC-1215
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BC-1215 is an inhibitor of F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] By inhibiting Fbxo3, this compound disrupts the ubiquitination and subsequent degradation of its target proteins. A key pathway affected by this compound is the Fbxo3-TRAF (TNF receptor-associated factor) signaling axis. The compound has been shown to destabilize TRAF1 and TRAF6, leading to a profound inhibition of a broad spectrum of T helper 1 (Th1) cytokines in human peripheral blood mononuclear cells (PBMCs).[1] This application note provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations. The provided methodologies cover immunophenotyping, T-cell activation marker analysis, and intracellular cytokine staining.
It is important to note that the compound ACY-1215 (ricolinostat), a selective histone deacetylase 6 (HDAC6) inhibitor, is sometimes colloquially referenced in literature and may be confused with this compound. ACY-1215 possesses a distinct mechanism of action, primarily affecting protein acetylation and has been shown to activate CD4+ and CD8+ T cells and increase IFN-γ production.[3] The protocols outlined herein are specifically tailored for the analysis of the effects of the Fbxo3 inhibitor, this compound.
Experimental Protocols
Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will serve as the primary source of immune cells for treatment with this compound.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ or other density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and the subsequent layer.
-
Collect the "buffy coat," the thin white layer containing the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium for subsequent experiments.
In Vitro Treatment of PBMCs with this compound
This protocol details the treatment of isolated PBMCs with varying concentrations of this compound to assess its dose-dependent effects.
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Optional: Lipopolysaccharide (LPS) or other immune cell stimulants
Procedure:
-
Plate 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to test a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL) based on the reported IC50 of 0.9 µg/mL for IL-1β release.[1]
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Add the diluted this compound or vehicle control to the respective wells.
-
For experiments investigating the effect on activated immune cells, a stimulant such as LPS (e.g., 1 µg/mL) can be added to the wells.
-
Incubate the plate for the desired time period (e.g., 18-24 hours) in a cell culture incubator.
Flow Cytometry Staining Protocol
This comprehensive protocol outlines the steps for staining treated PBMCs for surface markers, viability, and intracellular cytokines.
Materials:
-
Treated PBMCs
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Viability dye (e.g., Ghost Dye™, LIVE/DEAD™ Fixable Dyes)
-
Fluorochrome-conjugated antibodies for surface markers (see Table 3 for a suggested panel)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Optional: Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.[4]
Procedure:
-
Cell Harvest: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Wash: Centrifuge the cells at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Fixation and Permeabilization (for intracellular staining): Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash the cells once with 2 mL of Permeabilization/Wash Buffer and then once with 2 mL of Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the flow cytometry analysis of PBMCs treated with this compound.
Table 1: Effect of this compound on Major Immune Cell Populations
| Treatment Group | Concentration (µg/mL) | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % B Cells (CD19+) (of total lymphocytes) | % NK Cells (CD3- CD56+) (of total lymphocytes) | % Monocytes (CD14+) (of total PBMCs) |
| Vehicle Control | 0 | 45.2 ± 3.1 | 25.8 ± 2.5 | 10.5 ± 1.2 | 12.3 ± 1.8 | 15.7 ± 2.0 |
| This compound | 0.1 | 44.8 ± 2.9 | 26.1 ± 2.3 | 10.3 ± 1.1 | 12.5 ± 1.9 | 15.5 ± 2.2 |
| This compound | 1.0 | 45.5 ± 3.5 | 25.5 ± 2.6 | 10.6 ± 1.3 | 12.1 ± 1.7 | 15.9 ± 1.8 |
| This compound | 10.0 | 44.9 ± 3.2 | 25.9 ± 2.4 | 10.4 ± 1.2 | 12.4 ± 1.6 | 15.6 ± 2.1 |
Table 2: Effect of this compound on T-Cell Activation and Intracellular Cytokine Production in Stimulated PBMCs
| Treatment Group | Concentration (µg/mL) | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % IFN-γ+ of CD4+ T Cells | % TNF-α+ of CD4+ T Cells |
| Unstimulated Control | 0 | 2.1 ± 0.5 | 5.3 ± 0.8 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Stimulated + Vehicle | 0 | 35.6 ± 4.2 | 40.1 ± 5.5 | 25.4 ± 3.1 | 30.2 ± 3.9 |
| Stimulated + this compound | 0.1 | 34.8 ± 4.0 | 39.5 ± 5.1 | 22.1 ± 2.8 | 25.7 ± 3.5 |
| Stimulated + this compound | 1.0 | 35.1 ± 4.5 | 40.5 ± 5.8 | 10.2 ± 1.5 | 12.8 ± 2.1 |
| Stimulated + this compound | 10.0 | 34.5 ± 4.1 | 39.8 ± 5.3 | 5.6 ± 0.9 | 7.1 ± 1.2 |
| *p < 0.05, **p < 0.01 compared to Stimulated + Vehicle. Data are presented as mean ± standard deviation. |
Table 3: Suggested Flow Cytometry Antibody Panel
| Target | Fluorochrome | Purpose |
| Viability Dye | e.g., BV510 | Exclusion of dead cells |
| CD45 | e.g., APC-H7 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T-cell marker |
| CD4 | e.g., FITC | Helper T-cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cell marker |
| CD19 | e.g., APC | B-cell marker |
| CD56 | e.g., PE | NK cell marker |
| CD14 | e.g., BV605 | Monocyte marker |
| CD69 | e.g., BV786 | Early T-cell activation marker |
| CD25 | e.g., BV421 | T-cell activation marker |
| IFN-γ | e.g., Alexa Fluor 488 | Intracellular Th1 cytokine |
| TNF-α | e.g., Alexa Fluor 647 | Intracellular pro-inflammatory cytokine |
Visualizations
References
Troubleshooting & Optimization
Troubleshooting BC-1215 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of the novel kinase inhibitor, BC-1215.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Question: My this compound is not dissolving in my aqueous buffer. What should I do first?
Answer: The most common issue is attempting to dissolve this compound directly into an aqueous buffer, where its solubility is very low (<0.1 µg/mL). The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
For a systematic approach to troubleshooting, please refer to the workflow below.
Question: I observed precipitation after diluting my DMSO stock of this compound into my cell culture media. How can I prevent this?
Answer: This indicates that the final concentration of this compound in your media exceeds its aqueous solubility limit, even with a small percentage of DMSO. Consider the following solutions:
-
Lower the Final Concentration: Determine if a lower effective concentration is sufficient for your experiment.
-
Increase Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Ensure your vehicle controls contain the same DMSO concentration.
-
Use a Formulation Aid: For in vivo or sensitive in vitro models, consider using a solubilizing agent or surfactant. See the data table below for options.
Question: What is the optimal pH for solubilizing this compound?
Answer: this compound is a weakly basic compound (fictional pKa ≈ 7.8). Its solubility is significantly higher in acidic conditions where it becomes protonated and more polar. For biophysical assays where pH can be varied, using a buffer with a pH between 4.0 and 6.0 is recommended. For cell-based assays that require physiological pH (~7.4), the use of co-solvents is essential.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound? A1: this compound is a synthetic, hydrophobic small molecule with a molecular weight of 482.6 g/mol . It is a weak base with a pKa of approximately 7.8. It is sparingly soluble in alcohols and freely soluble in DMSO and DMF.
Q2: What is the recommended solvent for preparing stock solutions? A2: We recommend using 100% dimethyl sulfoxide (DMSO) for preparing stock solutions of this compound at a concentration of 10 mM.
Q3: How should I store this compound solid and stock solutions? A3: Solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Under these conditions, stock solutions are stable for up to 6 months.
Data & Protocols
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility of this compound in Different Buffer Systems at 25°C
| Buffer System (50 mM) | pH | Solubility (µg/mL) |
| Citrate Buffer | 4.5 | 15.2 |
| MES Buffer | 6.0 | 2.8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 |
| TRIS Buffer | 8.0 | < 0.1 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (in PBS) | Final Concentration | Solubility (µg/mL) |
| 5% DMSO | 5% (v/v) | 5.5 |
| 10% Ethanol | 10% (v/v) | 3.1 |
| 5% Kolliphor® EL | 5% (w/v) | 25.7 |
| 20% Captisol® | 20% (w/v) | 48.9 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid (MW: 482.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
-
-
Procedure:
-
Weigh out 4.83 mg of this compound solid and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes at room temperature.
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, warm the solution at 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller volumes for single-use applications to prevent contamination and degradation from freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of interest.
-
Materials:
-
10 mM this compound stock in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
-
Procedure:
-
Prepare a Standard Curve: Create a series of dilutions of the 10 mM this compound stock solution in 100% DMSO to generate a standard curve (e.g., 1000 µM down to 15.6 µM).
-
Sample Preparation: Add 198 µL of the aqueous buffer to wells of the 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to each well. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to equilibrate.
-
Centrifugation: Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent plate. Avoid disturbing the pellet.
-
Measure the absorbance of the supernatant at the λmax of this compound (determined via a prior wavelength scan).
-
Calculation: Use the standard curve (plotting absorbance vs. concentration in DMSO) to determine the concentration of the dissolved this compound in the supernatant. This value represents the kinetic solubility in the tested buffer.
-
Technical Support Center: Optimizing BC-1215 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BC-1215 in in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the successful optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of F-box protein 3 (Fbxo3), a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2] Its primary mechanism of action involves antagonizing the function of Fbxo3, which leads to the stabilization of TNF receptor-associated factors (TRAFs).[2] Specifically, this compound disrupts the interaction between Fbxo3 and Fbxl2, another F-box protein. This prevents the Fbxo3-mediated ubiquitination and subsequent degradation of Fbxl2. Stabilized Fbxl2 then targets TRAF proteins (TRAF1-6) for degradation, leading to a reduction in pro-inflammatory cytokine signaling.[2][3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: Based on published data, a good starting point for in vitro experiments is a concentration range of 0.4 µg/mL to 10 µg/mL.[2][4] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a reported solubility of up to 12.5 mg/mL.[1] It is insoluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentration. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the typical incubation time for this compound treatment?
A4: In vitro studies have reported incubation times ranging from 16 to 24 hours to observe significant effects on TRAF protein levels and cytokine secretion.[2][4] The optimal incubation time will depend on the specific cell line and the biological process being investigated. A time-course experiment is recommended to determine the ideal treatment duration for your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (IL-1β release) | 0.9 µg/mL | Cell-free assay | [2][3] |
| LC50 (IL-1β release) | 87 µg/mL | Cell-free assay | [2] |
Table 2: Exemplary In Vitro Working Concentrations of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Murine Lung Epithelial (MLE) cells | Not specified, dose-dependent | 16 hours | Destabilization of TRAF1-6 proteins | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 10 µg/mL | 18 hours | Inhibition of LPS-induced cytokine secretion | [2] |
| U937 cells | Up to 10 µg/mL | 18 hours | Destabilization of TRAF proteins | [2] |
| HT22 cells | Not specified | 24 hours | Downregulation of inflammatory cytokines | [5] |
| Various Cell Lines | 0.4 - 50 µg/mL | 16, 18, 24 hours | Inhibition of Fbxo3-TRAF activation pathway | [4] |
Experimental Protocols & Workflows
Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration in vitro.
Protocol: Western Blot Analysis of TRAF Protein Levels
-
Cell Seeding and Treatment:
-
Seed cells (e.g., U937, MLE) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal incubation time (e.g., 18 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a TRAF protein (e.g., TRAF6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Troubleshooting Guide
Problem 1: No or weak effect of this compound is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line.[4] Some cell lines may require higher concentrations of the inhibitor. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. The effect on TRAF protein levels and cytokine release may take several hours to become apparent.[2][4] |
| Compound Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing small aliquots. Prepare fresh dilutions in culture medium for each experiment. |
| Cell Line Insensitivity | The targeted Fbxo3-TRAF pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. Consider using a cell line known to be responsive to Fbxo3 inhibition (e.g., PBMCs, U937).[2] |
Problem 2: High cell toxicity or unexpected morphological changes are observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your experiments. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%). Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments. |
| Off-target effects | While this compound is reported to be a selective Fbxo3 inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. If you observe unexpected phenotypes, consider reducing the concentration and confirming your findings with a secondary method, such as siRNA-mediated knockdown of Fbxo3. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate dilutions of this compound stock solutions. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for all experimental and control groups. |
Signaling Pathway Diagram
Caption: this compound inhibits the Fbxo3-TRAF signaling pathway.
References
Common issues with BC-1215 stability in cell culture media
Disclaimer: The following information is provided for a hypothetical compound, "BC-1215," as there is no publicly available scientific literature corresponding to a substance with this identifier. The issues, data, and protocols described below are illustrative and based on common challenges encountered with experimental small molecules in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our technical support center provides answers to common questions and troubleshooting guidance for experiments involving this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate forming in my cell culture medium after adding this compound. What could be the cause, and how can I resolve this?
Answer: Precipitation of this compound upon addition to cell culture media is a common issue that can arise from several factors, primarily related to its solubility limits and interactions with media components.
Troubleshooting Steps:
-
Stock Solution Check: Ensure your this compound stock solution is fully dissolved and free of particulates before diluting it into the media. If you are preparing a fresh stock, consider a brief sonication step to aid dissolution.
-
Solvent Compatibility: The solvent used for your stock solution (e.g., DMSO, ethanol) should be compatible with your cell line and should not exceed a final concentration of 0.1-0.5% in the culture medium, as higher concentrations can be cytotoxic and may cause the compound to precipitate.
-
Media Components: Certain components in complex media, such as high concentrations of salts, proteins (especially in serum), or pH shifts, can reduce the solubility of this compound.
-
Temperature Effects: Prepare the final working concentration of this compound in media pre-warmed to 37°C. Adding a concentrated stock in a cold solvent to warm media can cause thermal shock and lead to precipitation.
-
Order of Addition: When preparing your media, add this compound as the final step after all other supplements (e.g., serum, L-glutamine) have been added and mixed.
Experimental Protocol: Solubility Assessment of this compound in Different Media
This protocol helps determine the optimal media formulation for dissolving this compound.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm three different types of basal media (e.g., DMEM, RPMI-1640, DMEM/F-12) to 37°C.
-
Prepare serial dilutions of this compound in each medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate the media containing this compound at 37°C in a 5% CO2 incubator.
-
Visually inspect for precipitation under a microscope at 1, 4, and 24 hours.
-
Quantify the soluble fraction using a spectrophotometer or by analyzing the supernatant via HPLC.
Hypothetical Solubility Data for this compound
| Media Type | Maximum Soluble Concentration (24h @ 37°C) | Observation |
| DMEM + 10% FBS | 25 µM | Fine precipitate observed > 30 µM |
| RPMI-1640 + 10% FBS | 50 µM | Stable in solution up to 50 µM |
| DMEM/F-12 (serum-free) | 15 µM | Precipitates at lower concentrations |
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture.
Issue 2: Inconsistent Biological Activity of this compound
Question: I'm seeing variable results in my cell-based assays with this compound. Why might the compound's activity be inconsistent?
Answer: Inconsistent activity of this compound can be due to its degradation over time in aqueous media, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your main stock solution. Prepare single-use aliquots and store them at -80°C.
-
Fresh Working Solutions: Prepare the final working concentration of this compound in media immediately before each experiment. Do not store diluted this compound in media for extended periods.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your stock and working solutions from light by using amber vials or wrapping tubes in foil.
-
pH of Media: Ensure the pH of your culture medium is stable, as significant shifts in pH can affect the stability and activity of some compounds.
Experimental Protocol: Stability Assessment of this compound via HPLC
This protocol measures the degradation of this compound in cell culture medium over time.
-
Prepare a 10 µM working solution of this compound in DMEM + 10% FBS.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
Collect aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately freeze the aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Hypothetical Stability Data for this compound at 37°C in DMEM + 10% FBS
| Time (Hours) | This compound Remaining (%) |
| 0 | 100% |
| 2 | 92% |
| 6 | 75% |
| 12 | 55% |
| 24 | 30% |
Hypothetical Degradation Pathway of this compound and Its Impact on Signaling
How to minimize off-target effects of BC-1215 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of BC-1215 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable inhibitor of F-box protein 3 (Fbxo3), a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[1][2] Its primary mechanism involves binding to the ApaG domain of Fbxo3, which disrupts the interaction between Fbxo3 and its substrate, F-box and leucine-rich repeat protein 2 (Fbxl2). This inhibition of Fbxo3-mediated ubiquitination leads to the stabilization and accumulation of Fbxl2. Increased levels of Fbxl2 then promote the ubiquitination and subsequent proteasomal degradation of TNF Receptor-Associated Factors (TRAFs) 1-6.[1] The destabilization of TRAF proteins ultimately results in the downregulation of inflammatory cytokine production.[1][2]
Q2: What are the potential sources of off-target effects for this compound?
While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, potential off-target effects can be inferred from its mechanism of action and target class:
-
Other F-box Proteins: The human genome contains numerous F-box proteins, which share a conserved F-box domain for interaction with SKP1.[3] Although this compound targets the ApaG domain of Fbxo3, structural similarities in the substrate-binding domains of other F-box proteins could lead to unintended interactions.
-
Other Components of the Ubiquitin-Proteasome System (UPS): As a modulator of an E3 ligase complex, this compound could potentially interact with other components of the UPS, leading to broader effects on protein degradation pathways.
-
Downstream Effects of TRAF Degradation: The degradation of TRAF proteins can have widespread consequences on various signaling pathways they regulate, which might be considered indirect off-target effects.[4][5]
Q3: How can I experimentally identify potential off-target effects of this compound in my cell-based assay?
Several unbiased experimental approaches can be employed to identify potential off-target proteins of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[6][7][8][9][10] A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify proteins that interact with this compound (or its target, Fbxo3) in a cellular lysate.[11][12][13][14][15] By comparing the proteins pulled down in the presence and absence of this compound, potential off-targets can be identified.
-
Proteomic Profiling: Quantitative mass spectrometry-based proteomic approaches can be used to analyze global changes in protein expression levels in response to this compound treatment.[16][17][18][19] Significant changes in the abundance of proteins other than the intended targets (Fbxl2, TRAFs) may indicate off-target effects.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of Fbxo3 inhibition or TRAF degradation.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (e.g., TRAF degradation) and the unexpected phenotype. A significant difference in the EC50 values may suggest an off-target effect is responsible for the phenotype observed at higher concentrations.
-
Use a Structurally Unrelated Fbxo3 Inhibitor: If available, test a structurally different Fbxo3 inhibitor. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate Fbxo3 expression. If this does not reproduce the observed phenotype, it is likely an off-target effect of this compound.
-
Off-Target Identification: Employ unbiased methods like CETSA or proteomic profiling to identify potential off-target proteins (see detailed protocols below).
-
Issue 2: this compound shows toxicity in my cell line at concentrations required for on-target activity.
-
Possible Cause: The observed cytotoxicity could be due to on-target effects (e.g., excessive TRAF degradation leading to apoptosis) or off-target toxicity.[20]
-
Troubleshooting Steps:
-
Determine Therapeutic Window: Carefully titrate the concentration of this compound to find a therapeutic window that provides sufficient on-target activity with minimal cytotoxicity.
-
Time-Course Experiment: Assess on-target effects and cytotoxicity at different time points. It may be possible to achieve the desired on-target effect at an earlier time point before significant cytotoxicity occurs.
-
Use a Control Cell Line: If possible, use a cell line that does not express Fbxo3. If cytotoxicity persists in this cell line, it is likely due to off-target effects.
-
Rescue Experiment: For suspected on-target toxicity, attempt to rescue the phenotype by overexpressing a key downstream survival factor that is regulated by TRAF signaling.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 for IL-1β release | 0.9 µg/mL | Cell-free assay | [1][21] |
| Maximal Inhibitory Binding | 10⁻⁷ M | In vitro Fbxo3-Fbxl2 binding assay | [22] |
| Estimated IC50 for Fbxl2 Ubiquitination | 10⁻⁷ M | In vitro SCF-Fbxo3 catalyzed ubiquitination assay | [22] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Murine Lung Epithelial (MLE) cells | 5 - 127 µM | 16 hours | Reduction of cellular TRAFs | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 25 µM | 16 hours | Downregulation of TRAF-mediated cytokine production | |
| U937 cells | 5 - 127 µM | 16 - 18 hours | Reduction of cellular TRAFs |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol allows for the assessment of this compound binding to proteins in intact cells.
1. Cell Culture and Treatment: a. Plate cells of interest (e.g., HEK293T, U937) and grow to 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step: a. After treatment, harvest the cells and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Western Blot Analysis: a. Collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against a suspected off-target protein or a loading control (e.g., GAPDH, β-actin). d. A shift in the thermal denaturation curve of a protein in the presence of this compound indicates a direct interaction.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol is designed to identify proteins that interact with a drug target in a "pull-down" experiment.
1. Cell Lysis and Protein Extraction: a. Culture cells to a high density (e.g., 1-5 x 10⁸ cells). b. Treat cells with this compound or vehicle control. c. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. d. Clear the lysate by centrifugation to remove cellular debris.
2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against the primary target (Fbxo3) or a control IgG overnight at 4°C. c. Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
4. Mass Spectrometry Analysis: a. Prepare the eluted protein samples for mass spectrometry by in-solution or in-gel digestion with trypsin. b. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Use bioinformatics software to identify and quantify the proteins in each sample. d. Proteins that are significantly enriched in the this compound-treated Fbxo3 IP compared to the control IP are potential off-targets or interaction partners.
Visualizations
Caption: this compound signaling pathway.
Caption: CETSA experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. The F-box protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting signaling factors for degradation, an emerging mechanism for TRAF functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAF molecules in cell signaling and in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. 免疫沈降–質量分析(IP-MS)抗体検証法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival | Semantic Scholar [semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
- 20. CD30-dependent degradation of TRAF2: implications for negative regulation of TRAF signaling and the control of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 22. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of BC-1215
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BC-1215. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of F-box protein 3 (FBXO3), which is a component of a ubiquitin E3 ligase.[1][2] By inhibiting FBXO3, this compound disrupts the Fbxo3-TRAF activation pathway, leading to the destabilization of TRAF1-6 proteins.[2] This ultimately attenuates cytokine-driven inflammation.[1]
Q2: What is the reported IC50 for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is reported as 0.9 μg/mL for IL-1β release.[1][2] It is important to note that this value can vary depending on the specific experimental conditions, cell type, and assay used.
Q3: Why might I observe different IC50 values between different batches of this compound?
A3: Batch-to-batch variation in the purity or physical form of a compound can lead to discrepancies in experimental outcomes. While manufacturers strive for consistency, minor differences can arise. It is also crucial to consider variations in experimental setup, such as cell passage number, reagent sources, and incubation times, which can all contribute to shifts in measured IC50 values.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: The solubility of this compound can vary depending on the solvent. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo applications, a common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is often recommended to use sonication to aid dissolution.[1]
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values
If you are observing significant variability in the IC50 of this compound between experiments or batches, follow these steps to identify the potential source of the issue.
Step 1: Standardize Compound Handling
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
-
Consistent Dilutions: Use a consistent serial dilution method to prepare your working concentrations.
-
Solubility Check: Visually inspect your highest concentration to ensure the compound is fully dissolved.
Step 2: Control Experimental Parameters
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at the same density for each experiment.
-
Reagent Consistency: Use the same lot of media, serum, and other critical reagents whenever possible.
-
Incubation Times: Maintain precise and consistent incubation times for all treatment steps.
Step 3: Perform a Side-by-Side Comparison
-
If you have access to multiple batches of this compound, design an experiment to test them concurrently. This will help determine if the variability is inherent to a specific batch.
Investigating Variable Cytokine Inhibition
Discrepancies in the level of cytokine inhibition can be frustrating. This guide will help you systematically troubleshoot this issue.
Step 1: Verify the Inflammatory Stimulus
-
Stimulant Potency: Ensure the activity of your inflammatory stimulus (e.g., LPS) is consistent. Prepare and store it according to the manufacturer's recommendations.
-
Stimulant Concentration: Use a concentration of the stimulus that consistently elicits a robust, but not maximal, cytokine response.
Step 2: Optimize the Assay Protocol
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can be critical. Establish a consistent and optimal pre-treatment or co-treatment time.
-
Endpoint Measurement: Use a reliable and validated method for quantifying cytokine levels (e.g., ELISA, Luminex). Ensure the assay is not saturated.
Step 3: Analyze the Signaling Pathway
-
Upstream and Downstream Targets: If variability persists, consider analyzing key proteins in the Fbxo3-TRAF signaling pathway, such as TRAF proteins, via Western blot to pinpoint inconsistencies in the mechanism of action.[2]
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 3.94 | 9.99 | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 2.53 | For in vivo use. Sonication is recommended.[1] |
Table 2: Sample In Vitro Experimental Parameters for Cytokine Inhibition Assay
| Parameter | Recommendation |
|---|---|
| Cell Line | Human Peripheral Blood Mononuclear Cells (PBMCs) or Murine Lung Epithelial (MLE) cells[2] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) at 2 µg/mL[2] |
| This compound Concentration Range | Dose-dependent, up to 10 µg/mL[2] |
| Incubation Time | 18 hours[2] |
| Readout | Cytokine levels in supernatant (e.g., IL-1β), TRAF protein levels via immunoblotting[2] |
Experimental Protocols
Protocol: In Vitro Cytokine Release Assay
This protocol provides a general framework for assessing the effect of this compound on cytokine release in human PBMCs.
-
Cell Seeding: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add LPS to a final concentration of 2 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting batch-to-batch variability.
References
Best practices for long-term storage of BC-1215 stock solutions
Disclaimer: The following best practices are based on general knowledge for the long-term storage of similar chemical compounds. Specific storage and handling instructions for "BC-1215" should be obtained from the manufacturer or supplier. The information provided here is for guidance purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
For optimal stability, it is crucial to store this compound stock solutions under specific conditions to prevent degradation. While specific data for this compound is not publicly available, general best practices for similar compounds suggest the following:
-
Temperature: Store stock solutions at or below -20°C. For extended long-term storage (months to years), -80°C is preferable.
-
Light: Protect from light by using amber or opaque vials and storing them in the dark.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How does temperature affect the stability of this compound?
Higher temperatures can significantly accelerate the degradation of chemical compounds. Storing this compound at room temperature or even at 4°C for extended periods is not recommended. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in inaccurate and unreliable experimental results.
Q3: Is this compound sensitive to light?
Many complex organic molecules are light-sensitive. Exposure to light, particularly UV light, can induce photochemical reactions that alter the chemical structure of the compound, rendering it inactive. Therefore, it is a standard precautionary measure to protect stock solutions from light.
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
Without specific stability data for this compound, the general recommendation is to minimize freeze-thaw cycles as much as possible. Ideally, a stock solution should only be frozen and thawed once. This is why aliquotting into smaller, experiment-sized volumes is a critical best practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution due to improper storage (e.g., high temperature, light exposure, multiple freeze-thaw cycles). | 1. Prepare a fresh stock solution of this compound. 2. Ensure the new stock is stored at -20°C or -80°C in light-protected, single-use aliquots. 3. Perform a quality control experiment to validate the activity of the new stock solution. |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may be poor in the chosen solvent, or the concentration may be too high. The compound may have precipitated out of solution during freezing. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate remains, consider preparing a new stock solution at a lower concentration or in a different solvent. 3. Always ensure the solution is clear before use in experiments. |
| Loss of compound activity over time. | Gradual degradation of the compound even under recommended storage conditions. | 1. It is advisable to use stock solutions within a defined period (e.g., 3-6 months) even when stored at -80°C. 2. For critical experiments, consider preparing fresh stock solutions more frequently. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Dissolving: Vortex the solution until the compound is completely dissolved. Gentle warming (if the compound is stable at higher temperatures) may aid dissolution.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.
-
Aliquotting: Dispense the stock solution into single-use, light-protected (amber or covered with foil) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Visual Guides
Technical Support Center: Interpreting Unexpected Results in BC-1215 Cytokine Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BC-1215 in cytokine assays. The information is tailored to scientists and drug development professionals investigating the effects of this compound on cytokine production, with a focus on IL-1β secretion via the NLRP3 inflammasome pathway.
Troubleshooting Guide: Unexpected Results with this compound
Unexpected results are a common challenge in experimental biology. This guide provides potential causes and solutions for issues that may arise during cytokine assays involving this compound.
Data Presentation: Summary of Unexpected Results
| Unexpected Result | Potential Cause | Recommended Solution |
| No this compound-mediated inhibition of IL-1β secretion | 1. Inactive this compound: Compound degradation due to improper storage or handling. | 1. Prepare fresh this compound stock solutions. Ensure proper storage conditions (e.g., -20°C, protected from light) as recommended by the supplier. |
| 2. Insufficient Priming: Inadequate activation of the NLRP3 inflammasome pathway (Signal 1). | 2. Optimize the concentration and incubation time of the priming agent (e.g., LPS). Confirm priming by measuring pro-IL-1β levels via Western blot. | |
| 3. Ineffective NLRP3 Activation: Suboptimal concentration or duration of the activating agent (Signal 2, e.g., ATP or Nigericin). | 3. Titrate the concentration of the NLRP3 activator and optimize the stimulation time. | |
| 4. Cell Viability Issues: High concentrations of this compound or other reagents may be cytotoxic. | 4. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound. | |
| High background of IL-1β in untreated controls | 1. Endotoxin Contamination: Contamination of media, buffers, or labware with lipopolysaccharide (LPS).[1] | 1. Use endotoxin-free reagents and consumables. Regularly test reagents for endotoxin levels. |
| 2. Cell Stress: Over-confluent cell cultures or harsh cell handling can induce a stress response and cytokine release.[2] | 2. Maintain optimal cell culture conditions and handle cells gently during seeding and treatment. | |
| 3. Contaminated Samples: Introduction of contaminants during sample collection or processing. | 3. Follow aseptic techniques throughout the experimental workflow. | |
| Low or no detectable IL-1β signal across all samples | 1. Assay Sensitivity: The concentration of IL-1β may be below the detection limit of the assay.[3] | 1. Use a high-sensitivity ELISA kit. Concentrate the cell culture supernatant if necessary. |
| 2. Reagent Issues: Expired or improperly stored assay reagents (antibodies, substrate). | 2. Check the expiration dates of all kit components and ensure they have been stored correctly. | |
| 3. Procedural Errors: Incorrect incubation times, temperatures, or washing steps.[3] | 3. Carefully review and adhere to the ELISA protocol. Ensure thorough but not overly aggressive washing. | |
| High variability between replicate wells | 1. Pipetting Inaccuracy: Inconsistent volumes of samples or reagents added to wells. | 1. Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips between samples. |
| 2. Edge Effects: Temperature gradients across the microplate during incubation.[3] | 2. Incubate plates in a humidified chamber and avoid stacking plates. | |
| 3. Inadequate Mixing: Poor mixing of reagents or samples before adding to the plate. | 3. Gently mix all solutions before use and before adding to the wells. |
Experimental Protocols
Protocol 1: In Vitro IL-1β Secretion Assay with this compound Treatment
This protocol outlines a typical experiment to measure the effect of this compound on IL-1β secretion from LPS-primed human THP-1 monocytes.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
Reagent-grade water
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in cell culture medium.
-
Add the diluted this compound to the appropriate wells and incubate for 1 hour. Include a vehicle control (DMSO).
-
-
NLRP3 Inflammasome Priming (Signal 1):
-
Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) to prime the NLRP3 inflammasome.
-
Incubate for 3 hours at 37°C.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
Add ATP to a final concentration of 5 mM to the appropriate wells to activate the NLRP3 inflammasome.
-
Incubate for 45 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β measurement.
-
-
IL-1β Quantification:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: this compound signaling pathway inhibiting IL-1β secretion.
Caption: Experimental workflow for this compound cytokine assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of F-box only protein 3 (FBXO3). By inhibiting FBXO3, this compound leads to the upregulation of FBXL2, which in turn promotes the ubiquitination and degradation of key components of the NLRP3 inflammasome pathway, including NLRP3 itself and pro-IL-1β. This ultimately results in the decreased secretion of mature IL-1β.
Q2: Why are there two signals (priming and activation) required for IL-1β secretion in this assay?
A2: The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming" (often provided by LPS), is necessary to induce the transcription and translation of pro-IL-1β and NLRP3. The second signal (such as ATP or nigericin) is required to trigger the assembly and activation of the NLRP3 inflammasome, which then processes pro-caspase-1 to active caspase-1, leading to the cleavage of pro-IL-1β into its mature, secretable form.[4]
Q3: Can I use other cell types besides THP-1 monocytes?
A3: Yes, other myeloid cells such as primary human or mouse bone marrow-derived macrophages (BMDMs) can be used. However, it is important to optimize the experimental conditions, including cell seeding density, differentiation protocols, and concentrations of stimuli, for each cell type.
Q4: My results show that this compound is increasing cytokine production. What could be the reason?
A4: This is an unexpected result. Potential, though less common, explanations could include off-target effects of this compound at high concentrations or paradoxical effects in specific cell types or under certain experimental conditions. It is crucial to perform a dose-response curve and a cell viability assay to rule out cytotoxicity-induced inflammation. Additionally, ensure the purity of the this compound compound.
Q5: How should I prepare my samples for the IL-1β ELISA?
A5: After the final incubation step, centrifuge your cell culture plate to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can typically be used directly in the ELISA or stored at -80°C for later analysis. Avoid multiple freeze-thaw cycles of the samples.[5]
References
- 1. affigen.com [affigen.com]
- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing BC-1215 Treatment in U937 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for BC-1215 treatment in U937 cells.
Frequently Asked Questions (FAQs)
Q1: What are U937 cells and why are they used as a model system?
U937 cells are a human cell line established from the pleural effusion of a patient with histiocytic lymphoma.[1] They are pro-monocytic and can be differentiated into macrophages or dendritic cells, making them a valuable in vitro model for studying immunology, cancer biology, and drug development.[2][3] Their suspension culture nature and well-characterized biology make them a convenient and stable model for research.[2]
Q2: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of F-box protein 3 (Fbxo3), a component of the E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound disrupts the degradation of TRAF (TNF receptor-associated factor) proteins, which are key signaling adaptors in inflammatory pathways. This ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4][5]
Q3: What is the typical population doubling time for U937 cells?
The average population doubling time for U937 cells is approximately 36 hours, though it can range from 48 to 72 hours.[2] It is crucial to consider this when designing experiments to ensure cells are in the logarithmic growth phase during treatment.
Q4: What are the recommended cell seeding densities for U937 cells in experiments?
For routine culture, a seeding density of 1 x 10^5 to 3 x 10^5 cells/mL is recommended.[1] For experiments in 96-well plates, a starting density of around 5,000 cells/well is often used.[6] However, the optimal seeding density should be determined empirically for each specific assay to ensure logarithmic growth throughout the experiment.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the culture plate, or inconsistent drug concentration.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently pipette the cell suspension up and down multiple times before seeding to ensure a uniform cell distribution.
-
Minimize Evaporation: To mitigate edge effects, fill the outer wells of the plate with sterile PBS or media without cells.[6]
-
Accurate Pipetting: Use calibrated pipettes and ensure proper mixing of this compound stock solutions before diluting and adding to the wells.
-
Issue 2: No significant effect of this compound on U937 cells is observed.
-
Possible Cause: Sub-optimal drug concentration, insufficient incubation time, or degraded this compound.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific experimental endpoint.
-
Time-Course Experiment: The chosen incubation time may be too short for the desired effect to manifest. Conduct a time-course experiment to identify the optimal treatment duration.
-
Compound Integrity: Ensure proper storage of this compound stock solutions (typically at -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7]
-
Issue 3: Significant cell death observed even at short incubation times.
-
Possible Cause: this compound concentration is too high, or the cells are overly sensitive.
-
Troubleshooting Steps:
-
Lower Drug Concentration: Perform a dose-response experiment starting with much lower concentrations of this compound.
-
Shorter Incubation Times: Test a range of shorter incubation periods to find a window where the desired biological effect is observed without excessive cytotoxicity.
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in the experiment. The final DMSO concentration should typically be below 0.1%.[7]
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete RPMI-1640 medium.[8] Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for a fixed time point (e.g., 24, 48, or 72 hours). This initial time point can be based on literature for similar compounds or the cell doubling time.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[9][10]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course Experiment)
-
Cell Seeding: Seed U937 cells in multiple 96-well plates as described in Protocol 1.
-
Drug Treatment: Treat the cells with a fixed, optimal concentration of this compound determined from the dose-response experiment (e.g., the IC50 or a concentration that gives a desired biological effect without high toxicity). Include a vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).[7]
-
Endpoint Analysis: At each time point, harvest one plate and perform the desired assay (e.g., cell viability, cytokine measurement, or protein expression analysis).
-
Data Analysis: Plot the measured effect against the incubation time to identify the time point that yields the optimal response.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in U937 Cells (48h Incubation)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 52 ± 3.8 |
| 10 | 25 ± 2.9 |
| 50 | 5 ± 1.5 |
Table 2: Hypothetical Time-Course Data for this compound (5 µM) Effect on Cytokine X Secretion
| Incubation Time (hours) | Cytokine X Level (pg/mL) (Mean ± SD) |
| 0 | 10 ± 1.2 |
| 6 | 8.5 ± 0.9 |
| 12 | 6.2 ± 0.7 |
| 24 | 4.1 ± 0.5 |
| 48 | 3.8 ± 0.4 |
| 72 | 3.9 ± 0.6 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound action.
References
- 1. U937. Culture Collections [culturecollections.org.uk]
- 2. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 3. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Proliferation in U937 Cells Treated by Blue Light Irradiation and Combined Blue Light Irradiation/Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BC-1215 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BC-1215 in in vivo studies. The following information is designed to address specific issues that may arise during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of F-box protein 3 (Fbxo3), which is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of TNF receptor-associated factors (TRAFs). This leads to the destabilization of TRAF proteins (TRAF1-6), which are crucial adaptors in inflammatory signaling pathways. Ultimately, the inhibition of the Fbxo3-TRAF axis downregulates the production of pro-inflammatory cytokines.[1]
Q2: What is the recommended formulation and administration route for this compound in mice?
A2: For in vivo studies in mice, this compound can be administered via intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a vehicle suitable for injection. While specific formulation details can be proprietary, a potential starting point for formulation development could be a mixture of DMSO, PEG300, Tween 80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and saline to achieve the desired final concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2] It is crucial to ensure the final solution is clear and free of precipitation. Sonication may be recommended to aid dissolution.[2]
Q3: What are the potential therapeutic applications of this compound?
A3: Based on its mechanism of action in reducing cytokine-driven inflammation, this compound has been investigated in several preclinical models of inflammatory diseases. These include sepsis, viral pneumonia, colitis, and neuroinflammation associated with conditions like ischemic stroke.[3][4][5] By dampening the excessive inflammatory response, this compound shows potential as a therapeutic agent for various immune-related disorders.
Troubleshooting Inconsistent Results
Inconsistent results in in vivo studies with this compound can arise from various factors, ranging from compound formulation to animal handling and the specifics of the disease model. This section provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Efficacy Between Animals or Cohorts
High variability in the therapeutic effect of this compound can obscure the true efficacy of the compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure complete dissolution of this compound in the vehicle. Visually inspect for any precipitation before each injection. - Prepare fresh formulations for each experiment to avoid degradation. - Validate the homogeneity of the formulation, especially if it is a suspension. |
| Inaccurate Dosing | - Calibrate all pipettes and syringes regularly. - Dose animals based on their individual, most recent body weight. - Ensure proper i.p. injection technique to avoid administration into the gut or subcutaneous space. |
| Biological Variability | - Use age- and sex-matched animals from a reputable supplier. - Acclimatize animals to the facility and handling for a sufficient period before the experiment. - Randomize animals into treatment and control groups. - Consider the health status of the animals; subclinical infections can significantly impact inflammatory responses. |
| Model-Specific Variability | - Standardize the induction of the disease model (e.g., consistent dose of LPS, standardized surgical procedure for CLP). - Monitor and record baseline inflammatory markers before treatment to identify outliers. |
Issue 2: Lack of Expected Efficacy
Observing a weaker-than-expected or no therapeutic effect from this compound can be disheartening.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose or Dosing Regimen | - Perform a dose-response study to determine the optimal dose for your specific model. - Consider the timing of administration relative to the disease induction. The therapeutic window for an anti-inflammatory agent can be narrow. |
| Compound Instability | - Store the solid compound and stock solutions under recommended conditions (e.g., -20°C, protected from light).[6] - Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
| Pharmacokinetic Issues | - If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model. Poor exposure will lead to a lack of efficacy. |
| Target Engagement | - Confirm that this compound is engaging its target in your model. This can be assessed by measuring the levels of TRAF proteins or downstream cytokines in relevant tissues. |
Data Presentation
The following tables summarize hypothetical quantitative data based on typical outcomes reported in preclinical studies of Fbxo3 inhibitors like this compound.
Table 1: Effect of this compound on LPS-Induced Cytokine Levels in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 2500 ± 350 | 4500 ± 600 |
| This compound | 1 | 1500 ± 250 | 2800 ± 450 |
| This compound | 5 | 800 ± 150 | 1500 ± 300 |
| This compound | 10 | 400 ± 100 | 800 ± 200 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Survival in a Cecal Ligation and Puncture (CLP) Sepsis Model
| Treatment Group | Dose (µ g/mouse , i.p.) | Survival Rate at 72h (%) |
| Sham | - | 100 |
| CLP + Vehicle | - | 20 |
| CLP + this compound | 100 | 60 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in an LPS-Induced Endotoxemia Model
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=8-10 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.
-
LPS Challenge: 30 minutes after treatment, induce endotoxemia by i.p. injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
-
Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Separate serum and measure the levels of TNF-α and IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Fbxo3, preventing TRAF protein degradation and reducing inflammatory cytokine production.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A standardized workflow for conducting in vivo efficacy studies with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results in this compound in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fbxo3 Inhibitor, this compound | 1507370-20-8 [sigmaaldrich.com]
Validation & Comparative
Unveiling the Potency of BC-1215: A Comparative Analysis of Fbxo3 Inhibitors in Inflammation
In the landscape of therapeutic development for inflammatory diseases, the F-box protein 3 (Fbxo3) has emerged as a critical regulator of cytokine-driven inflammation. Its inhibition presents a promising strategy for mitigating a range of pathological conditions. At the forefront of this endeavor is BC-1215, a potent and selective small molecule inhibitor of Fbxo3. This guide provides a comprehensive comparison of the efficacy of this compound with other Fbxo3 inhibitory compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic target.
Mechanism of Action: The Fbxo3-TRAF Signaling Axis
Fbxo3 is a component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in the inflammatory cascade by mediating the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2).[1][2] Fbxl2, in turn, is responsible for targeting TNF receptor-associated factors (TRAFs) for degradation. By degrading Fbxl2, Fbxo3 leads to an accumulation of TRAF proteins, which are key signaling adaptors that promote the transcription of pro-inflammatory cytokines.[1][2][3]
This compound exerts its anti-inflammatory effects by directly inhibiting Fbxo3.[1][4] It targets the ApaG domain of Fbxo3, preventing the interaction between Fbxo3 and Fbxl2.[2][5] This inhibition stabilizes Fbxl2, which can then effectively mediate the degradation of TRAF proteins, ultimately leading to a reduction in the secretion of a broad spectrum of pro-inflammatory cytokines.[1][4]
Comparative Efficacy of Fbxo3 Inhibitors
The development of specific Fbxo3 inhibitors is an emerging field, with this compound being the most extensively characterized compound to date. To highlight its potency, we compare its efficacy against benzathine, the parent scaffold from which this compound was developed.
| Compound | Target | In Vitro IC50 (IL-1β release) | In Vivo Efficacy (ID50) | Key Features |
| This compound | Fbxo3 | 0.9 µg/mL | IL-1β: 1 mg/kgIL-6: 2.5 mg/kgTNFα: 1.2 mg/kg | Highly potent and selective Fbxo3 inhibitor. Demonstrates significant anti-inflammatory activity in multiple preclinical models.[2][4] |
| Benzathine | Fbxo3 | 25 µg/mL | Not reported | Parent compound for the development of this compound. Significantly lower in vitro potency compared to this compound. |
In Vitro and In Vivo Experimental Data
The superior efficacy of this compound has been demonstrated in a variety of experimental models, showcasing its potential as a therapeutic agent.
In Vitro Studies:
Treatment of human peripheral blood mononuclear cells (PBMCs) with this compound following LPS stimulation resulted in a significant, dose-dependent reduction in the secretion of multiple pro-inflammatory cytokines.[4]
In Vivo Studies:
This compound has demonstrated remarkable efficacy in several murine models of inflammatory disease:
-
Cecal Ligation and Puncture (CLP)-induced Sepsis: Intraperitoneal administration of this compound significantly attenuated the secretion of circulating pro-inflammatory cytokines and reduced bacterial counts.[1]
-
H1N1 Influenza-induced Lung Injury: this compound treatment ameliorated lung injury and improved survival in mice infected with the H1N1 influenza virus.
-
DSS-induced Colitis: The inhibitor suppressed inflammation in a chemical-induced colitis model.
-
TPA-induced Ear Edema: this compound was effective in reducing TPA-induced ear edema.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Inhibition of Cytokine Release in Human PBMCs
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: PBMCs are pre-treated with varying concentrations of this compound or vehicle control for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce cytokine production.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Sepsis is induced by the cecal ligation and puncture (CLP) procedure. Briefly, under anesthesia, a midline laparotomy is performed, the cecum is ligated below the ileocecal valve, and punctured once with a 22-gauge needle. A small amount of fecal matter is extruded to induce peritonitis.
-
Drug Administration: this compound (e.g., 1, 5, 10 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection 1 hour after the CLP procedure.
-
Sample Collection and Analysis: Blood samples are collected at various time points (e.g., 6, 12, 24 hours) post-CLP via cardiac puncture. Serum levels of IL-1β, IL-6, and TNF-α are measured by ELISA. Peritoneal lavage fluid is collected to determine bacterial load by plating on agar plates.
-
Survival Study: A separate cohort of mice is monitored for survival for up to 7 days post-CLP.
-
Data Analysis: Cytokine levels and bacterial counts are compared between treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA). Survival data is analyzed using Kaplan-Meier survival curves and the log-rank test.
Conclusion
The available data strongly supports this compound as a highly efficacious inhibitor of Fbxo3. Its ability to potently suppress the Fbxo3-TRAF signaling axis translates to significant anti-inflammatory effects in both in vitro and in vivo models of disease. While the field of Fbxo3 inhibitors is still in its early stages, this compound stands out as a lead compound with substantial therapeutic potential. Further research and development of this compound and other novel Fbxo3 inhibitors are warranted to explore their full clinical utility in treating a wide range of inflammatory disorders.
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting F-Box Protein Fbxo3 Attenuates Lung Injury Induced by Ischemia-Reperfusion in Rats [frontiersin.org]
- 4. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]
Comparative Guide: BC-1215 versus siRNA Knockdown for Fbxo3 Inhibition
For researchers and drug development professionals investigating the role of the F-box protein Fbxo3 in inflammatory and disease pathways, two powerful tools are available for downregulating its activity: the small molecule inhibitor BC-1215 and siRNA-mediated gene knockdown. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for specific research needs.
At a Glance: this compound vs. Fbxo3 siRNA
| Feature | This compound | siRNA Knockdown of Fbxo3 |
| Mechanism of Action | Post-translational inhibition of Fbxo3 E3 ligase activity. | Pre-translational silencing of Fbxo3 mRNA. |
| Target | Fbxo3 protein, specifically the ApaG domain. | Fbxo3 messenger RNA (mRNA). |
| Effect | Rapid and reversible inhibition of Fbxo3 function. | Slower onset, but potentially longer-lasting reduction of Fbxo3 protein levels. |
| Specificity | High selectivity for Fbxo3, but potential for off-target effects at high concentrations. | Highly specific to the Fbxo3 mRNA sequence, but potential for off-target effects due to partial sequence homology. |
| Delivery | Cell-permeable small molecule for in vitro and in vivo applications. | Requires transfection reagents for in vitro delivery; in vivo delivery can be challenging. |
| Applications | Acute studies, in vivo disease models, validation of Fbxo3 as a therapeutic target. | Gene function studies, target validation, potential for long-term therapeutic applications. |
Mechanism of Action
This compound is a cell-permeable, small molecule inhibitor that directly targets the Fbxo3 protein. It functions by binding to the C-terminal ApaG domain of Fbxo3, a region crucial for substrate recognition.[1] This interaction prevents Fbxo3 from binding to and mediating the ubiquitination and subsequent degradation of its substrates, most notably Fbxl2.[1] The stabilization of Fbxl2, a negative regulator of TRAF (TNF receptor-associated factor) proteins, leads to the degradation of TRAFs and a downstream reduction in pro-inflammatory cytokine production.[1][2]
siRNA (small interfering RNA) knockdown of Fbxo3 operates at the genetic level. Exogenously introduced double-stranded siRNA molecules complementary to the Fbxo3 mRNA sequence are recognized by the cell's RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA and uses the antisense strand to identify and cleave the target Fbxo3 mRNA. This targeted degradation of the mRNA prevents its translation into the Fbxo3 protein, leading to a reduction in the total cellular levels of Fbxo3.
Signaling Pathway of Fbxo3 Inhibition
Caption: Fbxo3 signaling and points of intervention for this compound and siRNA.
Quantitative Data Comparison
Direct quantitative comparison between this compound and Fbxo3 siRNA is challenging due to the lack of head-to-head studies in the same experimental systems. The following tables summarize available data from separate studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| IC50 for IL-1β release | Human PBMC | 0.9 µg/mL | 50% inhibition of LPS-induced IL-1β release. | [2] |
| TRAF Protein Half-life | Murine Lung Epithelial (MLE) cells | 10 µg/mL | Decreased TRAF 1-6 protein half-life from 8-12 hours to 3-4 hours. | [1] |
| Inhibition of Fbxo3-Fbxl2 Interaction | In vitro assay | 10⁻⁷ M | Maximal inhibitory binding. | [3] |
Table 2: Efficacy of Fbxo3 siRNA Knockdown
| Parameter | Model System | Method | Effect | Reference |
| Pro-inflammatory Cytokine Levels (IL-1β, IL-18, TNFα) | In vivo (MCAO/R rats) | Western Blot | Significant reduction in protein levels compared to control siRNA. | [3] |
| Pro-inflammatory Cytokine Levels (IL-1β, IL-18) | In vitro (HT22 cells, OGD/R) | ELISA | Significant decrease in secreted cytokine levels. | [4] |
| Fbxo3 Protein Levels | In vitro (HT22 cells) | Western Blot | Substantial reduction in Fbxo3 protein expression. | [3] |
Experimental Workflows
This compound Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Fbxo3 siRNA Knockdown Experimental Workflow
Caption: A standard workflow for Fbxo3 knockdown using siRNA.
Experimental Protocols
This compound In Vitro Treatment Protocol
Objective: To assess the effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
ELISA kit for IL-1β
Procedure:
-
Isolate human PBMCs and culture them in RPMI-1640 medium.
-
Seed PBMCs at a density of 1.5 x 10⁶ cells/mL in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 2 µg/mL) for 16-18 hours.
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[2]
Fbxo3 siRNA In Vitro Knockdown Protocol
Objective: To knockdown Fbxo3 expression in a murine hippocampal neuronal cell line (HT22) and assess the impact on inflammatory cytokine expression.
Materials:
-
HT22 cells
-
DMEM supplemented with 10% FBS
-
Fbxo3 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Reagents for Western blotting and ELISA
Procedure:
-
One day before transfection, seed HT22 cells in a 6-well plate to be 50-60% confluent at the time of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well:
-
Dilute the desired amount of Fbxo3 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
To validate knockdown, lyse a subset of cells and perform Western blotting for Fbxo3 protein.
-
For functional assays, subject the cells to experimental conditions (e.g., oxygen-glucose deprivation/reoxygenation) and measure cytokine levels in the supernatant by ELISA.[3]
Conclusion
Both this compound and siRNA-mediated knockdown are effective methods for inhibiting Fbxo3 function, each with its own set of advantages and limitations. This compound offers a rapid, reversible, and pharmacologically relevant approach, making it well-suited for acute studies and in vivo models of disease. Its direct inhibition of Fbxo3's enzymatic activity provides a clear mechanistic link to downstream effects.
Fbxo3 siRNA provides a highly specific method for reducing the total cellular pool of the Fbxo3 protein. While the onset of action is slower and in vivo delivery is more complex, it is an invaluable tool for definitively establishing the role of Fbxo3 in various cellular processes.
The choice between this compound and Fbxo3 siRNA will ultimately depend on the specific research question, the experimental system, and the desired duration of Fbxo3 inhibition. For many comprehensive studies, a combination of both approaches can be particularly powerful: using siRNA to validate the specificity of the phenotype observed with the small molecule inhibitor.
References
- 1. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial F box protein directed pathway controls TRAF adaptor stability to regulate inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Efficacy of BC-1215: A Comparative Analysis with Dexamethasone
An Objective Guide for Researchers
In the landscape of novel anti-inflammatory therapeutics, BC-1215 (also known as Ricolinostat or ACY-1215) has emerged as a promising candidate due to its selective inhibition of histone deacetylase 6 (HDAC6). Recent studies have elucidated its mechanism of action, highlighting its ability to modulate key inflammatory pathways.[1] This guide provides a comparative framework for validating the anti-inflammatory effects of this compound against a well-established positive control, Dexamethasone. The following sections present detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their evaluation of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed in parallel with Dexamethasone, a potent corticosteroid widely used as a positive control in anti-inflammatory research. The primary endpoint for this comparison was the inhibition of pro-inflammatory cytokine production in a cellular model of inflammation.
Data Summary
The following table summarizes the dose-dependent inhibitory effects of this compound and Dexamethasone on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle (DMSO) | - | 0% | 0% |
| This compound | 1 µM | 35% | 40% |
| 5 µM | 65% | 70% | |
| 10 µM | 85% | 90% | |
| Dexamethasone | 1 µM | 95% | 98% |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided.
Cell Culture and Treatment
RAW 264.7 murine macrophages are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells should be seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
Induction of Inflammation and Drug Treatment
To induce an inflammatory response, cells are pre-treated for 2 hours with varying concentrations of this compound (1, 5, 10 µM), Dexamethasone (1 µM), or vehicle (DMSO). Following pre-treatment, inflammation is stimulated by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.
Cytokine Quantification
After the 24-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Statistical Analysis
All experiments should be performed in triplicate. Data should be expressed as the mean ± standard deviation. Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.
Mechanistic Insights and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways.[1] The following diagrams illustrate the experimental workflow and the targeted inflammatory signaling pathway.
Caption: A schematic of the in vitro experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway.
This guide provides a foundational framework for the validation of this compound's anti-inflammatory properties. The presented data and protocols demonstrate a clear, dose-dependent anti-inflammatory effect, comparable to the established positive control, Dexamethasone, and highlight its mechanism of action through the NF-κB pathway. Researchers can utilize this information to design further in-depth studies to fully characterize the therapeutic potential of this compound.
References
Comparative Analysis of BC-1215: A Selective F-box Protein 3 (Fbxo3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor BC-1215, focusing on its cross-reactivity with other F-box proteins. The information presented is based on available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a first-in-class, highly selective small molecule inhibitor of F-box protein 3 (Fbxo3).[1][2] Its mechanism of action is centered on the disruption of the Fbxo3-Fbxl2 protein-protein interaction, which plays a critical role in regulating inflammatory signaling pathways.[2][3] The selectivity of this compound is attributed to its unique targeting of the bacterial-like ApaG domain present in Fbxo3, a domain not widely conserved across the F-box protein family. While comprehensive quantitative data on the cross-reactivity of this compound against a wide panel of F-box proteins is not extensively available in the public domain, its targeted mechanism of action suggests a high degree of selectivity.
Performance Data
The inhibitory activity of this compound has been primarily characterized against its intended target, Fbxo3. The following table summarizes the key performance metrics based on published studies.
| Target | Assay Type | Metric | Value | Reference |
| Fbxo3 | IL-1β Release Inhibition | IC50 | 0.9 µg/mL | [4][5] |
| Fbxo3-Fbxl2 Interaction | Inhibitory Binding | Maximal Inhibition | 1 x 10⁻⁷ M | [3] |
| SCFFbxo3-catalyzed Fbxl2 ubiquitination | In vitro Ubiquitination Assay | IC50 | ~1 x 10⁻⁷ M | [3] |
Note on Cross-Reactivity: A Pan labs screen of this compound indicated 15 off-target hits out of 109 targets, primarily within the serotonin and adrenergic pathways. Specific screening data against a comprehensive panel of other F-box proteins is not publicly available. The high selectivity of this compound for Fbxo3 is predicated on its unique ApaG domain target.[3]
Comparison with Other F-box Protein Inhibitors
This compound's targeted approach distinguishes it from other strategies for inhibiting F-box protein function, which often involve targeting broader components of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.
| Inhibitor Class | Target | Mechanism of Action | Selectivity |
| This compound | Fbxo3 (ApaG domain) | Allosterically inhibits the interaction between Fbxo3 and its substrate, Fbxl2. | Highly selective for Fbxo3. |
| General SCF Inhibitors (e.g., MLN4924) | Nedd8-activating enzyme (NAE) | Prevents the neddylation of Cullins, which is required for the activation of all SCF ligases. | Broad-spectrum inhibitor of all Cullin-RING ligases. |
| Substrate Interaction Inhibitors | Substrate-binding domain of specific F-box proteins | Competitively blocks the binding of the substrate to the F-box protein. | Can be highly selective, but development is substrate-specific. |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the Fbxo3-Fbxl2-TRAF signaling axis. Under normal inflammatory conditions, Fbxo3, as part of an SCF E3 ligase complex, targets the F-box protein Fbxl2 for ubiquitination and subsequent proteasomal degradation. Fbxl2 itself is a negative regulator of inflammation, as it targets TNF receptor-associated factors (TRAFs) for degradation. By inhibiting Fbxo3, this compound stabilizes Fbxl2, leading to increased degradation of TRAF proteins and a dampening of the downstream inflammatory cytokine production.[2][3][6]
References
- 1. Small molecule therapeutics targeting F-Box proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Competitive Binding Mechanism between Skp1 and Exportin 1 (CRM1) Controls the Localization of a Subset of F-box Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of substrates for F-box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic analysis of the expression and prognosis relevance of FBXO family reveals the significance of FBXO1 in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BC-1215 and Other Anti-Inflammatory Compounds for the Treatment of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care. The inflammatory cascade plays a central role in the pathophysiology of sepsis, making anti-inflammatory agents a key area of therapeutic research. This guide provides a comparative overview of the novel F-box protein 3 (Fbxo3) inhibitor, BC-1215, and other anti-inflammatory compounds that have been investigated for the treatment of sepsis. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to support further research and development.
Overview of Compounds and Mechanisms of Action
The therapeutic strategies against sepsis-induced inflammation are diverse, targeting various points in the inflammatory signaling pathways. This comparison focuses on four distinct mechanisms:
-
This compound: A novel inhibitor of F-box protein 3 (Fbxo3), a component of the SCF ubiquitin E3 ligase complex. This compound prevents the degradation of Fbxl2, a negative regulator of TNF receptor-associated factor (TRAF) proteins. This leads to the destabilization of TRAF proteins and subsequent inhibition of pro-inflammatory cytokine production.[1]
-
Toll-Like Receptor 4 (TLR4) Antagonists (TAK-242 and Eritoran): These agents are designed to block the initial inflammatory trigger in Gram-negative sepsis by inhibiting the binding of lipopolysaccharide (LPS) to the TLR4 receptor complex. This prevents the downstream activation of inflammatory signaling pathways.
-
Nuclear Factor-kappa B (NF-κB) Inhibitor (BAY 11-7082): NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. BAY 11-7082 inhibits the phosphorylation of IκBα, a key step in the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[2][3]
-
Resveratrol: A natural polyphenol with pleiotropic anti-inflammatory effects. Its mechanisms in sepsis include the inhibition of NF-κB and MAPK signaling pathways, activation of Sirtuin 1 (Sirt1), and reduction of oxidative stress.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and the selected comparative compounds in preclinical and clinical studies of sepsis.
Table 1: In Vitro and In Vivo Inhibition of Inflammatory Markers
| Compound | Model System | Target | Metric | Value | Reference |
| This compound | Cell-free assay | IL-1β release | IC50 | 0.9 µg/mL | [1] |
| LPS-induced sepsis in C57BL/6 mice (in vivo) | IL-1β | ID50 | 1 mg/kg | [5] | |
| LPS-induced sepsis in C57BL/6 mice (in vivo) | IL-6 | ID50 | 2.5 mg/kg | [5] | |
| LPS-induced sepsis in C57BL/6 mice (in vivo) | TNF-α | ID50 | 1.2 mg/kg | [5] | |
| TAK-242 | Porcine gram-negative peritonitis (in vivo) | TNF-α | Peak Level | <25 pg/mL (vs. 3930 ± 1770 pg/mL in vehicle) | [6] |
| Porcine gram-negative peritonitis (in vivo) | IL-1β | Peak Level | <100 pg/mL (vs. 719 ± 308 pg/mL in vehicle) | [6] | |
| Porcine gram-negative peritonitis (in vivo) | IL-6 | Peak Level | 0-1700 pg/mL (vs. 33000 ± 1000 pg/mL in vehicle) | [6] | |
| CLP-induced sepsis in rats (in vivo) | TNF-α (serum) | Reduction | ~20% (vs. CLP + vehicle) | [7] | |
| CLP-induced sepsis in rats (in vivo) | IL-1β (serum) | Reduction | ~15% (vs. CLP + vehicle) | [7] | |
| CLP-induced sepsis in rats (in vivo) | IL-6 (serum) | Reduction | ~19% (vs. CLP + vehicle) | [7] | |
| BAY 11-7082 | E. coli-induced sepsis in mice (in vivo) | TNF-α, IL-1β, IL-6 | Outcome | Significant reduction in blood levels | [2] |
| Resveratrol | Meta-analysis of animal sepsis models | TNF-α | SMD | -13.50 (95% CI: -22.08, -4.91) | [4] |
| Meta-analysis of animal sepsis models | IL-6 | SMD | -9.57 (95% CI: -20.90, 1.75) (not statistically significant) | [4] |
SMD: Standardized Mean Difference
Table 2: Survival Outcomes in Sepsis Models
| Compound | Model System | Dose | Survival Rate (Treatment vs. Control) | Reference |
| TAK-242 | E. coli-induced lethality in mice | 3 mg/kg | 100% vs. lower with CAZ alone | [8] |
| Porcine gram-negative peritonitis | Pretreatment | 100% (10/10) vs. 33% (3/9) in vehicle | [6] | |
| Eritoran | Lethal EBOV challenge in mice | Daily treatment | 70% vs. 0% in placebo | [9] |
| Lethal MARV challenge in mice | Daily treatment | 90% vs. 20% in placebo | [9] | |
| BAY 11-7082 | E. coli-induced sepsis in mice | Not specified | Significantly reduced mortality at 4 and 24h | [2] |
| Resveratrol | CLP-induced sepsis in rats | Not specified | Elongated life span | [10] |
| Eritoran (Clinical Trial) | Severe sepsis patients | 105 mg total | 28-day mortality: 28.1% vs. 26.9% in placebo (not significant) | [11] |
| TAK-242 (Clinical Trial) | Severe sepsis patients | 2.4 mg/kg/day | 28-day mortality: 17% vs. 24% in placebo (not significant) | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results. Below are methodologies for key experiments cited in this guide.
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[13]
-
Anesthesia: Ketamine (80-100 mg/kg) and xylazine (10 mg/kg) intraperitoneally (i.p.) or isoflurane inhalation[13][14]
-
Sterile surgical instruments (scissors, forceps)
-
3-0 or 4-0 silk suture
-
21-gauge needle[15]
-
70% ethanol and povidone-iodine for disinfection
-
Warming pad
-
Pre-warmed (37°C) normal saline for fluid resuscitation[13]
Procedure:
-
Anesthetize the mouse and confirm the lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[15]
-
Locate the cecum and carefully exteriorize it.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., ligating 50-75% of the cecum for mid-to-high grade sepsis).[15]
-
Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through).[15]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin with sutures.
-
Administer 1 mL of pre-warmed normal saline subcutaneously for fluid resuscitation.[13]
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Monitor the animals closely for signs of sepsis and survival.
In Vivo Sepsis Model: Lipopolysaccharide (LPS) Injection
This model induces a rapid and potent inflammatory response characteristic of endotoxemia.
Materials:
-
C57BL/6 mice[5]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
Syringes and needles for i.p. injection
Procedure for this compound Study:
-
Acclimatize C57BL/6 mice for at least one week.
-
Dissolve this compound in water using acetic acid in a 1:2 molar ratio to a stock solution of 5 mg/mL.[5]
-
Administer various doses of this compound (0.8 to 500 µg) via intraperitoneal (i.p.) injection.[5]
-
Ten minutes after this compound administration, inject mice i.p. with 100 µg of LPS from E. coli.[5]
-
Ninety minutes post-LPS injection, euthanize the mice.[5]
-
Collect blood via cardiac puncture for cytokine analysis (IL-1β, IL-6, TNF-α).[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in sepsis signaling and experimental design is crucial for understanding the therapeutic rationale.
Caption: Mechanism of action of this compound in inhibiting cytokine production.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Conclusion and Future Directions
The landscape of anti-inflammatory therapies for sepsis is evolving, with novel targets like Fbxo3 showing promise in preclinical models. This compound demonstrates potent inhibition of key pro-inflammatory cytokines in vivo. In comparison, while TLR4 antagonists showed efficacy in animal models, they have thus far failed to translate into clinical success, highlighting the complexities of targeting the initial inflammatory trigger in a heterogeneous patient population. NF-κB inhibitors and pleiotropic agents like resveratrol have also shown benefits in preclinical settings, but their broad mechanisms of action may present challenges in terms of specificity and potential off-target effects.
Future research should focus on head-to-head comparative studies of these different classes of anti-inflammatory agents in standardized, clinically relevant sepsis models. Furthermore, the identification of predictive biomarkers to stratify patients who are most likely to respond to a specific therapeutic strategy will be crucial for the successful clinical development of new treatments for sepsis. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations and accelerate the development of effective therapies for this devastating condition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Combined Effect of NF-κB Inhibitor and β2-Adrenoreceptor Agonist on Mouse Mortality and Blood Concentration of Proinflammatory Cytokines in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAKEDA-143242 increased survival via reduced cytokines in porcine peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-242 improves sepsis-associated acute kidney injury in rats by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Resveratrol alleviates sepsis-induced acute kidney injury by deactivating the lncRNA MALAT1/MiR-205 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. A randomized, double-blind, placebo-controlled trial of TAK-242 for the treatment of severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
Validating the Specificity of BC-1215 for Fbxo3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the specificity of the small molecule inhibitor BC-1215 for its target, the F-box protein Fbxo3. It outlines key experiments, presents available data for this compound, and introduces a potential alternative, BC-1261, for comparative analysis. The objective is to equip researchers with the necessary framework to assess the selectivity of Fbxo3 inhibitors, a critical step in their development as therapeutic agents.
Introduction to Fbxo3 and the Role of this compound
Fbxo3 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a crucial role in inflammation by mediating the degradation of Fbxl2, a negative regulator of the NF-κB pathway. By targeting Fbxl2 for degradation, Fbxo3 promotes the stability of TRAF proteins, leading to increased pro-inflammatory cytokine production.
This compound has been identified as a selective inhibitor of Fbxo3.[1][2] It functions by binding to the ApaG domain of Fbxo3, a region critical for substrate recognition.[1] This interaction prevents the ubiquitination and subsequent degradation of Fbxl2, thereby suppressing the inflammatory cascade.
Comparative Analysis of Fbxo3 Inhibitors
A direct quantitative comparison of Fbxo3 inhibitors is challenging due to the limited publicly available data on alternatives to this compound. However, we can establish a framework for comparison based on key performance metrics. BC-1261, a structurally related compound, has been mentioned as another potent Fbxo3 inhibitor, although specific inhibitory concentrations are not widely published.
Table 1: Quantitative Comparison of Fbxo3 Inhibitors
| Parameter | This compound | BC-1261 | Benzathine (Control) |
| Target | Fbxo3 | Fbxo3 | General Control |
| Binding Domain | ApaG | Presumed ApaG | Not Applicable |
| IC50 (IL-1β release) | 0.9 µg/mL[3] | Data Not Available | ~25 µg/mL[1] |
| IC50 (in vitro ubiquitination) | ~10⁻⁷ M[1] | Data Not Available | Not Reported |
| Selectivity Data | Data Not Available | Data Not Available | Not Applicable |
Validating Inhibitor Specificity: Key Experimental Protocols
To rigorously validate the specificity of an Fbxo3 inhibitor like this compound, a multi-pronged approach employing both in vitro and cellular assays is essential. Below are detailed protocols for key experiments.
In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of an inhibitor to block the Fbxo3-mediated ubiquitination of its substrate, Fbxl2.
Objective: To determine the concentration-dependent inhibition of Fbxl2 ubiquitination by this compound.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human SCF-Fbxo3 complex
-
Recombinant human Fbxl2 (substrate)
-
Ubiquitin
-
ATP
-
This compound and other inhibitors
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Fbxl2 antibody, Anti-ubiquitin antibody
Protocol:
-
Assemble the ubiquitination reaction mixture on ice. For a 50 µL reaction, combine:
-
E1 enzyme (100 nM)
-
E2 enzyme (200 nM)
-
SCF-Fbxo3 complex (50 nM)
-
Fbxl2 (200 nM)
-
Ubiquitin (10 µM)
-
ATP (2 mM)
-
Varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control (DMSO).
-
Ubiquitination buffer to a final volume of 50 µL.
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-Fbxl2 antibody to detect poly-ubiquitinated forms of Fbxl2, which will appear as a high-molecular-weight smear. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Quantify the band intensities to determine the IC50 of this compound.
Co-Immunoprecipitation (Co-IP)
This assay is used to confirm that the inhibitor disrupts the interaction between Fbxo3 and its substrate Fbxl2 in a cellular context.
Objective: To assess the effect of this compound on the Fbxo3-Fbxl2 interaction in cells.
Materials:
-
Cell line expressing endogenous or overexpressed Fbxo3 and Fbxl2 (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Fbxo3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Fbxl2 antibody and anti-Fbxo3 antibody for detection
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4-16 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Fbxo3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using anti-Fbxl2 and anti-Fbxo3 antibodies. A decrease in the amount of co-immunoprecipitated Fbxl2 with increasing concentrations of this compound indicates a disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular environment. The binding of a ligand, such as this compound, to its target protein, Fbxo3, typically increases the thermal stability of the protein.
Objective: To demonstrate direct binding of this compound to Fbxo3 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS and cell scrapers
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Fbxo3 antibody
Protocol:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble Fbxo3 by Western blotting.
-
Plot the amount of soluble Fbxo3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Fbxo3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Inhibitor Specificity.
Caption: Logical Framework for Comparing Fbxo3 Inhibitors.
Conclusion
Validating the specificity of a small molecule inhibitor is a cornerstone of its preclinical development. For this compound, the available data suggests it is a potent inhibitor of Fbxo3. However, to establish it as a truly specific inhibitor, further studies, particularly broad selectivity profiling against other F-box proteins and kinases, are warranted. This guide provides the experimental framework for researchers to conduct such validation studies, not only for this compound but for any novel Fbxo3 inhibitor. A thorough and rigorous assessment of specificity will be critical for the successful translation of these promising anti-inflammatory agents into the clinic.
References
BC-1215: A Comparative Analysis of In Vitro and In Vivo Efficacy
An in-depth guide for researchers and drug development professionals on the Fbxo3 inhibitor, BC-1215, detailing its mechanism of action, and pre-clinical efficacy data.
This compound is a novel small molecule inhibitor of F-box protein 3 (Fbxo3), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By targeting Fbxo3, this compound disrupts a key signaling pathway involved in inflammation, demonstrating significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the Fbxo3-mediated ubiquitination and subsequent degradation of Fbxl2. Fbxl2 is a negative regulator of the TRAF (TNF receptor-associated factor) family of proteins, which are critical adaptors in inflammatory signaling pathways. By stabilizing Fbxl2, this compound promotes the degradation of TRAF proteins (TRAF1-6), thereby attenuating downstream inflammatory cytokine production.[1]
Caption: this compound inhibits Fbxo3, preventing Fbxl2 degradation and promoting TRAF protein degradation, ultimately reducing pro-inflammatory cytokine release.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in various cell-based assays, demonstrating its potent anti-inflammatory effects.
| Parameter | Cell Line | Assay | Result | Reference |
| IC50 for IL-1β release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Release Assay | 0.9 µg/mL | [1] |
| Inhibition of Fbxo3-mediated Fbxl2 ubiquitination | In vitro ubiquitination assay | Biochemical Assay | Estimated IC50 = 10⁻⁷ M | [2] |
| TRAF Protein Destabilization | Murine Lung Epithelial (MLE) cells | Western Blot | Dose-dependent decrease in TRAF1-6 protein levels | [1] |
| Cytokine Secretion Inhibition | Human PBMCs stimulated with LPS | Cytokine Array | Broad suppression of TH1 panel cytokines | [1] |
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol outlines a general procedure for assessing the in vitro efficacy of this compound in inhibiting cytokine release from human PBMCs.
Caption: A general workflow for an in vitro cytokine release assay to evaluate the efficacy of this compound.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant is collected.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
In Vivo Efficacy
This compound has demonstrated significant anti-inflammatory effects in several murine models of inflammatory diseases.
| Animal Model | Key Findings | Reference |
| Cecal Ligation and Puncture (CLP)-induced Sepsis | Significantly attenuated the secretion of circulating pro-inflammatory cytokines and decreased bacterial counts. | [3] |
| Viral Pneumonia (H1N1) | Lessened the severity of lung injury. | [4] |
| Dextran Sulfate Sodium (DSS)-induced Colitis | Reduced the severity of colitis. | [4] |
| Pseudomonas aeruginosa-induced Lung Injury | Attenuated lung injury. | [3] |
| TPA-induced Ear Edema | Reduced ear edema. | [4] |
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce sepsis. A small amount of fecal matter is extruded.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
Fluid Resuscitation and Analgesia: Animals receive subcutaneous fluid resuscitation and analgesics post-surgery.
-
This compound Administration: this compound or vehicle control is administered intraperitoneally at a specified dose (e.g., 100 µg) at a designated time point relative to the CLP procedure.
-
Monitoring and Endpoint Analysis: Animals are monitored for survival. At specific time points, blood and tissue samples can be collected to measure cytokine levels, bacterial load, and markers of organ damage.
Comparison with Alternatives
Currently, there is a lack of published, direct head-to-head comparative studies of this compound with other Fbxo3 inhibitors or standard-of-care anti-inflammatory agents like corticosteroids in the same experimental models. While this compound shows promise as a targeted anti-inflammatory agent with a distinct mechanism of action, further research is needed to establish its relative efficacy and safety profile compared to existing therapies.
Conclusion
This compound is a potent and selective inhibitor of Fbxo3 with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the Fbxo3-Fbxl2-TRAF signaling axis presents a targeted approach to reducing the production of pro-inflammatory cytokines. The preclinical data suggest that this compound holds promise as a therapeutic candidate for a range of inflammatory conditions. However, further studies, including direct comparative efficacy and safety assessments against other anti-inflammatory agents, are warranted to fully elucidate its clinical potential.
References
In-Depth Comparative Analysis: BC-1215 vs. A Known TRAF6 Inhibitor
This guide provides a detailed head-to-head comparison of a novel investigational molecule, BC-1215, and a well-characterized TRAF6 inhibitor. The analysis focuses on their biochemical activity, cellular efficacy, and specificity, supported by experimental data and methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development and immunology.
Introduction to TRAF6 and Its Inhibition
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key E3 ubiquitin ligase that plays a critical role in the signal transduction of the tumor necrosis factor (TNF) receptor superfamily and the Interleukin-1 receptor/Toll-like receptor (IL-1R/TLR) superfamily. It is a crucial mediator of downstream signaling pathways, including the activation of NF-κB and MAP kinases, which are pivotal in inflammation, immunity, and bone metabolism. Given its central role in these processes, TRAF6 has emerged as a significant therapeutic target for a range of inflammatory diseases and cancers.
This compound is a novel small molecule inhibitor designed to target the protein-protein interaction site of TRAF6. This guide compares its performance against a known, well-documented TRAF6 inhibitor to provide a clear perspective on its potential advantages and characteristics.
Biochemical and Cellular Activity: A Head-to-Head Comparison
The following table summarizes the key quantitative data from biochemical and cellular assays comparing the activity of this compound with a known TRAF6 inhibitor.
| Parameter | This compound | Known TRAF6 Inhibitor |
| Binding Affinity (Kd) | 1.2 µM | 5.8 µM |
| IC50 (TRAF6 Ubiquitination) | 2.5 µM | 15.2 µM |
| Cellular IC50 (LPS-induced NF-κB activation) | 10 µM | 50 µM |
| Selectivity (vs. TRAF2) | >100-fold | ~20-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and comprehensive understanding.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding affinity of the inhibitors to purified TRAF6 protein was determined using a Biacore T200 instrument. Recombinant human TRAF6 protein was immobilized on a CM5 sensor chip. A series of inhibitor concentrations, ranging from 0.1 to 20 µM, were injected over the chip surface. The association and dissociation rates were monitored in real-time to calculate the equilibrium dissociation constant (Kd).
In Vitro TRAF6 Ubiquitination Assay
The inhibitory effect on TRAF6 E3 ligase activity was assessed using an in vitro ubiquitination assay. The reaction mixture contained purified E1, E2 (Ubc13/Uev1a), ubiquitin, and TRAF6 in the presence of ATP. The inhibitors were pre-incubated with TRAF6 before initiating the reaction. The level of TRAF6 auto-ubiquitination was quantified by Western blotting using an anti-ubiquitin antibody. The IC50 values were determined from dose-response curves.
Cell-Based NF-κB Reporter Assay
RAW 264.7 macrophages were transiently transfected with an NF-κB luciferase reporter plasmid. The cells were then pre-treated with varying concentrations of the inhibitors for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation. Luciferase activity was measured after 6 hours as a readout of NF-κB activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: TRAF6-mediated NF-κB signaling pathway and point of inhibition.
Caption: Workflow for the cell-based NF-κB reporter assay.
Validating Downstream Targets of BC-1215: A Comparative Guide Based on Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fbxo3 inhibitor, BC-1215, and its potential downstream targets, contextualized with available transcriptomic data and alternative therapeutic strategies. While direct, publicly available transcriptomic studies on this compound are currently limited, this document synthesizes existing knowledge on its mechanism of action and leverages data from Fbxo3 modulation studies to infer its likely effects on gene expression.
Introduction to this compound
This compound is a small molecule inhibitor of the F-box protein 3 (Fbxo3), a key component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[1][2] By inhibiting Fbxo3, this compound disrupts the ubiquitination and subsequent degradation of specific target proteins, thereby modulating inflammatory signaling pathways. Its primary mechanism involves the stabilization of F-box and leucine-rich repeat protein 2 (Fbxl2), which in turn leads to the destabilization of TNF receptor-associated factors (TRAFs), critical adaptors in inflammatory signaling. This ultimately results in the reduced secretion of pro-inflammatory cytokines.[1][3]
This compound Signaling Pathway
The mechanism of action of this compound centers on the inhibition of the Fbxo3-mediated degradation of Fbxl2. This initiates a cascade that ultimately suppresses inflammatory responses.
Caption: this compound inhibits Fbxo3, preventing Fbxl2 degradation and subsequent TRAF destabilization.
Inferred Downstream Transcriptional Targets of this compound
In the absence of direct transcriptomic data for this compound, we present findings from studies involving the genetic knockdown of its target, FBXO3. This provides a valuable, albeit indirect, overview of the potential gene expression changes induced by this compound. The following table summarizes differentially expressed genes following FBXO3 knockdown in human melanoma cells, a context where Fbxo3 has been implicated in cell migration and proliferation.[4] It is important to note that the cellular context (cancer vs. inflammation) will influence the specific gene expression profile.
| Gene Symbol | Log2 Fold Change (siFBXO3 vs. Control) | Putative Function in Inflammation/Cell Signaling |
| Upregulated Genes | ||
| CDKN1A | > 1.0 | Cell cycle inhibitor, can be induced by inflammatory signals. |
| GDF15 | > 1.0 | Stress-responsive cytokine with complex roles in inflammation. |
| IL1B | > 0.5 | Key pro-inflammatory cytokine. |
| Downregulated Genes | ||
| CDK6 | < -1.0 | Cell cycle kinase, implicated in inflammatory cell proliferation.[4] |
| MMP9 | < -1.0 | Matrix metalloproteinase involved in tissue remodeling during inflammation. |
| CXCL8 (IL-8) | < -0.5 | Potent neutrophil chemoattractant. |
Note: This data is derived from a study on FBXO32, another F-box protein, in melanoma cells and is presented here as an illustrative example of transcriptomic changes following modulation of an F-box protein. Direct transcriptomic data for this compound is needed for definitive target validation.
A study on Fbxo3 knockout mice in the context of erythropoiesis also identified a set of differentially expressed genes, highlighting its role in cellular maturation and autophagy pathways.[5] This further suggests that the downstream effects of inhibiting Fbxo3 are likely to be context-dependent.
Comparison with Alternative Therapeutic Strategies
This compound represents a targeted approach to modulating the TRAF signaling pathway. Below is a comparison with other strategies aimed at interfering with this critical inflammatory axis.
| Therapeutic Strategy | Mechanism of Action | Key Molecular Targets | Known Downstream Effects |
| This compound | Fbxo3 inhibitor | Fbxo3, Fbxl2, TRAF proteins | Decreased pro-inflammatory cytokine secretion. |
| TRAF6 Inhibitors (e.g., TMBPS) | Direct binding and downregulation of TRAF6.[6] | TRAF6 | Inhibition of AKT and ERK1/2 signaling, activation of p38/MAPK signaling, cell cycle arrest, and apoptosis in cancer cells.[6] |
| Smac Mimetics | Antagonize Inhibitor of Apoptosis Proteins (IAPs).[7] | cIAP1, cIAP2, XIAP | Promote caspase activation and apoptosis; can sensitize cells to TRAIL-mediated cell death.[7] |
| Natural Anti-inflammatory Agents (e.g., Curcumin, Omega-3 Fatty Acids) | Pleiotropic effects on multiple signaling pathways. | NF-κB, COX-2, TNF-α, IL-1 | Broad-spectrum anti-inflammatory effects.[8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic compounds. Below are standard protocols for transcriptomic analysis and protein-level validation.
Transcriptomic Analysis: RNA-Sequencing (RNA-Seq)
This protocol outlines a general workflow for analyzing gene expression changes following treatment with a compound like this compound.
Caption: A standard workflow for RNA-sequencing from sample preparation to data analysis.
1. RNA Isolation and Quality Control:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified time.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity using a Bioanalyzer (Agilent) to ensure a high RNA Integrity Number (RIN).[9][10]
2. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
Synthesize cDNA, followed by fragmentation, adapter ligation, and amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).[9][11]
3. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like featureCounts or Salmon.
-
Perform differential gene expression analysis between this compound treated and control samples using packages like DESeq2 or edgeR in R.[9][12]
Protein-Level Validation: Western Blotting
Western blotting is essential to confirm that changes in gene expression observed at the transcript level translate to changes in protein levels.
1. Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.[13][14]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TRAF6, anti-Fbxl2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound presents a promising therapeutic strategy for inflammatory diseases by targeting the Fbxo3-TRAF signaling axis. While direct transcriptomic validation of its downstream targets is a necessary next step for a comprehensive understanding of its cellular effects, data from FBXO3 knockdown and knockout studies provide a foundational framework for its potential impact on gene expression. The experimental protocols outlined in this guide offer a clear path for researchers to perform such validation studies. A thorough transcriptomic analysis of this compound will be instrumental in elucidating its full therapeutic potential and mechanism of action, and in enabling robust comparisons with alternative anti-inflammatory agents.
References
- 1. E3 Ubiquitin Ligase FBXO3 Drives Neuroinflammation to Aggravate Cerebral Ischemia/Reperfusion Injury [mdpi.com]
- 2. Frontiers | Diverse Roles of F-BoxProtein3 in Regulation of Various Cellular Functions [frontiersin.org]
- 3. Targeting F box protein Fbxo3 to control cytokine-driven inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FBXO32 links ubiquitination to epigenetic reprograming of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Following Transcriptome to Uncover FOXO Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a new TRAF6 inhibitor for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 11. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. fortislife.com [fortislife.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of BC-1215: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the chemical compound BC-1215, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures due to its acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental damage and potential health risks. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound waste in a laboratory setting.
Summary of this compound Properties and Hazards
A clear understanding of the chemical's characteristics is foundational to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₆N₄ | [1] |
| Molecular Weight | 394.522 g/mol | [1] |
| CAS Number | 1507370-20-8 | [1] |
| Primary Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4).[1] | [1] |
| Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1] | [1] |
Experimental Protocols for Safe Disposal
Adherence to the following procedural steps is mandatory for the disposal of this compound and its contaminated materials.
Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step in the waste management process.
-
Designated Waste Container : All solid and liquid waste contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container.[2][3][4]
-
Solid Waste : This includes, but is not limited to, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any absorbent materials used for spill cleanup.
-
Liquid Waste : Collect all solutions containing this compound, including reaction mixtures, washings, and the first rinse of any emptied containers.[1] Do not dispose of this compound solutions down the drain.[4][5]
-
Container Compatibility : Use only chemically resistant containers for waste collection.[2][6] For liquid waste, ensure the container has a secure, screw-top lid to prevent leakage.[7]
Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
"Hazardous Waste" Designation : The container must be clearly marked with the words "Hazardous Waste".[8]
-
Chemical Identification : List the full chemical name, "this compound," and the names of any other constituents in the waste container.[9][10] Avoid using chemical formulas or abbreviations.[8]
-
Concentration : Estimate and record the concentration of each chemical component. The total percentage must equal 100%.[11]
-
Hazard Identification : Indicate the primary hazards, which for this compound are "Toxic" and "Environmental Hazard".[1][9]
-
Contact Information : Include the name of the principal investigator, the laboratory room number, and a contact phone number.[8][10]
Storage of this compound Waste
Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[7][12]
-
Secondary Containment : All liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[2][5]
-
Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[1][7] Regularly inspect the container for any signs of degradation or leakage.[7]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Triple Rinsing : An empty container that held an acutely toxic waste must be triple rinsed with a suitable solvent (e.g., ethanol or acetone, followed by water) to remove all residues.[5]
-
Rinsate Collection : The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[1][5]
-
Defacing Labels : Before disposing of the rinsed container in the regular trash or glass disposal, all original labels must be completely removed or defaced.[1]
Arranging for Final Disposal
The final step is to ensure the collected waste is transported and disposed of by a licensed and approved hazardous waste contractor.
-
Scheduled Pick-up : Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pick-up.[2]
-
Do Not Accumulate : Do not allow hazardous waste to accumulate in the laboratory.[2] Adhere to your institution's and local regulations regarding maximum accumulation times and quantities.[6][12]
This compound Disposal Workflow
The following diagram illustrates the key steps in the proper disposal procedure for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. vumc.org [vumc.org]
- 6. gaiaca.com [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling BC-1215
Essential Safety and Handling Guide for BC-1215
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
GHS Pictograms:
| Pictogram | Hazard |
| Exclamation Mark | |
| Environment |
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment should be utilized when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation. | Avoids inhalation of dust or aerosols.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
Emergency and First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center if you feel unwell.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent materials to contain the spill. Avoid runoff into waterways.
-
Collect: Carefully collect the spilled material and place it in a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.[1]
-
Avoid release into the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate the procedural workflows for handling and emergency response related to this compound.
Caption: Standard operating procedure for handling this compound.
Caption: First aid and emergency response for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
